molecular formula C3H5NaO3 B590228 L-Lactic Acid-d3 Sodium Salt CAS No. 285979-84-2

L-Lactic Acid-d3 Sodium Salt

Número de catálogo: B590228
Número CAS: 285979-84-2
Peso molecular: 115.078
Clave InChI: NGSFWBMYFKHRBD-QQAVFRBQSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Lactic Acid-d3 Sodium Salt, also known as L-Lactic Acid-d3 Sodium Salt, is a useful research compound. Its molecular formula is C3H5NaO3 and its molecular weight is 115.078. The purity is usually 95%.
BenchChem offers high-quality L-Lactic Acid-d3 Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lactic Acid-d3 Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSFWBMYFKHRBD-QQAVFRBQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Tracing Central Carbon Metabolism with L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Lactate as a Central Metabolic Player

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled substrates, known as tracers, researchers can track the transformation of atoms through metabolic pathways.[2][3] This provides a dynamic snapshot of cellular metabolism that endpoint metabolite measurements cannot capture.

Historically viewed as a mere waste product of glycolysis, L-lactic acid is now recognized as a critical metabolic substrate and signaling molecule that bridges glycolysis and the tricarboxylic acid (TCA) cycle.[4] In numerous physiological and pathological states, including cancer and immune responses, cells exhibit a high rate of lactate uptake and utilization.[5][6] This makes lactate metabolism a key area of investigation. This application note provides a comprehensive guide to using L-Lactic Acid-d3 Sodium Salt as a stable isotope tracer to probe the contributions of lactate to central carbon metabolism.

The Tracer: L-Lactic Acid-d3 Sodium Salt

L-Lactic Acid-d3 (sodium salt form) is the deuterated analogue of L-lactic acid.[4][5] Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, making it safe and versatile for metabolic studies.[7][8] When cells take up L-Lactic Acid-d3, the deuterium label is incorporated into downstream metabolites, which can be detected and quantified by mass spectrometry (MS).[3][9]

Advantages of L-Lactic Acid-d3:

  • Minimal Perturbation: Deuterium has a small mass difference compared to hydrogen, minimizing isotopic effects on enzyme kinetics.

  • Safety: As a stable isotope, it poses no radiological hazards.[3]

  • High Sensitivity: Modern mass spectrometers can readily distinguish the mass shift caused by deuterium incorporation.[9]

  • Direct Readout of Lactate Dehydrogenase (LDH) Activity: The conversion of lactate-d3 to pyruvate-d3 is a direct measure of LDH flux, a critical node in metabolism.

Scientist's Note on Enantiomeric Purity: It is crucial to use the L-enantiomer of lactic acid for these studies. While L-lactic acid is a primary metabolite in human metabolism, the D-enantiomer is produced by microbes and can be toxic at high concentrations.[10] Standard metabolic enzymes like L-lactate dehydrogenase are specific to the L-isomer.[10]

Principle of the Method

The core principle involves replacing standard L-lactic acid in cell culture media with L-Lactic Acid-d3. The cells internalize the tracer, where it is converted by L-lactate dehydrogenase (LDH) into pyruvate-d3. This labeled pyruvate can then enter various metabolic pathways, most notably the TCA cycle via conversion to Acetyl-CoA or oxaloacetate. By measuring the mass isotopologue distribution (MID) of TCA cycle intermediates and other connected metabolites, we can quantify the contribution of lactate to their synthesis.

Metabolic Fate of the Deuterium Label

The diagram below illustrates the initial metabolic fate of the deuterium label from L-Lactic Acid-d3 as it enters central carbon metabolism.

MetabolicPathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Lactic Acid-d3 L-Lactic Acid-d3 Pyruvate_d3 Pyruvate-d3 L-Lactic Acid-d3->Pyruvate_d3 LDH Alanine_d3 Alanine-d3 Pyruvate_d3->Alanine_d3 ALT Pyruvate_d3_mito Pyruvate-d3 Pyruvate_d3->Pyruvate_d3_mito MPC AcetylCoA_d2 Acetyl-CoA-d2 Pyruvate_d3_mito->AcetylCoA_d2 PDH OAA_d1 Oxaloacetate-d1 Pyruvate_d3_mito->OAA_d1 PC Citrate_d2 Citrate-d2 AcetylCoA_d2->Citrate_d2 Malate_d1 Malate-d1 Citrate_d2->Malate_d1 TCA Cycle (multiple steps) Malate_d1->OAA_d1 MDH OAA_d1->Citrate_d2

Caption: Metabolic tracing of L-Lactic Acid-d3 into the TCA cycle.

Experimental Design and Protocol

A successful metabolic flux experiment requires careful planning from cell culture to data analysis. The following protocol provides a robust framework for in vitro studies using adherent cell lines.

Phase 1: Experimental Setup

Rationale: The goal is to achieve a metabolic steady state where the introduction of the tracer does not independently perturb the system.[11] Using dialyzed serum is critical to remove endogenous, unlabeled lactate and other small molecules that would dilute the tracer.

  • Cell Culture: Plate cells (e.g., in 6-well plates) at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.

  • Media Preparation: Prepare culture medium (e.g., DMEM) containing all necessary supplements except for lactate. Use dialyzed fetal bovine serum (dFBS) to minimize background levels of unlabeled metabolites.

  • Tracer Media Preparation: Prepare a parallel batch of the medium from step 2, but supplement it with L-Lactic Acid-d3 Sodium Salt. A typical concentration is 10 mM, but this should be optimized based on the cell line and experimental question.

Phase 2: Isotope Labeling

Rationale: The duration of labeling is critical. Short time points are needed for rapidly turning over pools like glycolysis, while longer times are required for downstream pathways like the TCA cycle to reach isotopic steady state.[11] A time-course experiment is highly recommended for initial studies.

  • Acclimatization: One hour before labeling, gently aspirate the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the prepared lactate-free medium (from Phase 1, Step 2) to the cells and return them to the incubator. This step starves the cells of lactate, ensuring rapid uptake of the tracer.

  • Tracer Introduction: At time zero (T=0), aspirate the lactate-free medium and replace it with the L-Lactic Acid-d3 tracer medium. Return plates to the incubator.

  • Time Points: Collect samples at predetermined time points. For TCA cycle analysis, typical time points might be 0, 15 min, 30 min, 1 hr, 2 hr, and 4 hr. The T=0 plate represents the unlabeled baseline control.

Phase 3: Metabolite Extraction

Rationale: This is the most critical step for preserving the metabolic state of the cells. Metabolism must be halted almost instantaneously to prevent metabolite turnover.[11] Using ice-cold methanol achieves this by rapidly denaturing enzymes.[12]

  • Quenching: At each time point, remove the plate from the incubator and immediately aspirate the tracer medium.

  • Washing: Quickly wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl), being careful not to dislodge the cells. Aspirate the saline completely.

  • Extraction: Place the plate on dry ice. Add 600 µL of ice-cold (-80°C) 100% methanol to each well.[12]

  • Cell Lysis: Use a cell scraper to detach the cells into the cold methanol.[12]

  • Collection: Carefully transfer the methanol-cell slurry from each well into a pre-chilled microcentrifuge tube.

  • Storage: Store the extracts at -80°C until ready for mass spectrometry analysis.[12]

Overall Experimental Workflow

The diagram below summarizes the entire experimental protocol from cell culture to analysis.

Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Labeling cluster_extraction Phase 3: Extraction cluster_analysis Phase 4: Analysis A1 Seed Cells B1 Acclimatize Cells (Lactate-free media) A1->B1 A2 Prepare Tracer Media (with L-Lactic Acid-d3) B2 Introduce Tracer Media A2->B2 B1->B2 B3 Incubate for Time Course B2->B3 C1 Quench Metabolism (on Dry Ice) B3->C1 C2 Extract Metabolites (Cold Methanol) C1->C2 C3 Store Samples at -80°C C2->C3 D1 LC-MS/MS Analysis C3->D1 D2 Data Processing (Peak Integration) D1->D2 D3 Flux Calculation D2->D3

Caption: End-to-end workflow for metabolic flux analysis.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing labeled metabolites due to its high sensitivity and selectivity.

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) is often effective for separating polar metabolites like lactate and TCA cycle intermediates.[11]

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to resolve the different mass isotopologues of each metabolite.

  • Data Acquisition: The instrument should be operated in negative ion mode, as many central carbon metabolites are organic acids that deprotonate readily. Data is collected using Selected Ion Monitoring (SIM) or by extracting chromatograms for the expected mass-to-charge ratios (m/z) of both unlabeled (M+0) and labeled (M+n) forms of the target metabolites.

Expected Mass Shifts

The table below summarizes the theoretical m/z values for the deprotonated [M-H]- ions of key metabolites in their unlabeled and d3-lactate-derived labeled forms.

MetaboliteChemical FormulaUnlabeled m/z (M+0)Labeled FormLabeled m/z
LactateC₃H₆O₃89.0239Lactate-d392.0428
PyruvateC₃H₄O₃87.0082Pyruvate-d390.0271
CitrateC₆H₈O₇191.0192Citrate-d2193.0317
MalateC₄H₆O₅133.0137Malate-d1134.0199
AlanineC₃H₇NO₂88.0399Alanine-d391.0588

Data Analysis and Interpretation

The primary output from the LC-MS analysis is the peak area for each mass isotopologue of a given metabolite at each time point.

  • Fractional Enrichment: The first step is to calculate the fractional enrichment (FE) for each labeled metabolite. This represents the percentage of that metabolite pool that has been synthesized from the tracer.

    Formula:FE = (Sum of Labeled Isotopologue Areas) / (Sum of All Isotopologue Areas)

  • Isotopologue Distribution: Analyze the full isotopologue distribution (e.g., M+0, M+1, M+2, etc.) to understand the specific pathways involved. For example, the appearance of M+2 citrate from d3-lactate indicates the condensation of d2-Acetyl-CoA with an unlabeled molecule of oxaloacetate.

  • Flux Calculation: True flux rates are calculated using computational models (e.g., INCA, Metran) that integrate the labeling data with a stoichiometric model of the metabolic network.[1] However, valuable biological insights can be gained simply by comparing the rate and extent of label incorporation between different experimental conditions.[11]

Interpreting the Results:

  • High fractional enrichment in pyruvate and TCA intermediates indicates that lactate is a significant fuel source for the cell.

  • The rate of label incorporation into downstream metabolites reflects the activity of the intervening pathways.

  • Comparing labeling patterns between a control and a drug-treated group can reveal the specific metabolic nodes affected by the compound. For instance, an inhibitor of the mitochondrial pyruvate carrier (MPC) would be expected to dramatically reduce the labeling of citrate from lactate-d3.

References

  • A stable isotope technique for investigating lactate metabolism in humans. PubMed, [Link]

  • Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. eScholarship.org, [Link]

  • Metabolic flux analysis. Wikipedia, [Link]

  • D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH, [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate, [Link]

  • Metabolomics and isotope tracing. PMC - PubMed Central, [Link]

  • Metabolic flux balance analysis during lactate and glucose concomitant consumption in HEK293 cell cultures. PubMed, [Link]

  • Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI, [Link]

  • Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry. PubMed, [Link]

  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI, [Link]

  • (PDF) Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate, [Link]

  • Use of deuterium-labeled trimethylsilyl derivatives in mass spectrometry. ACS Publications, [Link]

  • Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI, [Link]

  • Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats. PubMed, [Link]

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. JoVE, [Link]

  • SPOTLIGHT on Deuteromics™. Metabolic Solutions, [Link]

  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. MDPI, [Link]

Sources

Application Notes & Protocols: The Strategic Use of L-Lactic Acid-d3 Sodium Salt in Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The study of drug metabolism and pharmacokinetics (DMPK) is fundamental to modern drug development. Understanding how a therapeutic compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for assessing its efficacy and safety. Stable isotope-labeled compounds have become indispensable tools in this field, offering a safe and precise way to trace metabolic pathways and quantify analytes in complex biological matrices.[1][2][3] L-Lactic Acid-d3 Sodium Salt, a deuterated analog of the endogenous metabolite L-lactic acid, has emerged as a key reagent in this domain. This document provides a detailed overview of its applications, explains the scientific rationale behind its use, and presents robust protocols for its implementation in drug metabolism research.

Introduction: The Central Role of Lactate and Stable Isotopes in Metabolism

L-lactic acid, far from being a simple waste product of glycolysis, is now recognized as a critical metabolic fuel and signaling molecule, particularly in highly proliferative cells such as those found in tumors (the Warburg effect).[4][5][6] It plays a pivotal role in cellular energetics, redox balance, and communication within the tumor microenvironment, making it a key area of interest in oncology and metabolic disease research.[4][6][7] Studying the dynamics of lactate flux is therefore crucial for understanding disease pathophysiology and the metabolic effects of new drug candidates.

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive, heavier isotopes (e.g., replacing ¹H with ²H or Deuterium).[1] These labeled compounds are chemically identical to their native counterparts but are distinguishable by mass spectrometry (MS), making them ideal tracers for metabolic studies and superior internal standards for quantitative bioanalysis.[1][8][9] L-Lactic Acid-d3 Sodium Salt offers a mass shift of +3 Da compared to the unlabeled form, providing a clear and distinct signal in MS-based assays.[10]

Compound Property Value
Chemical Name L-Lactic Acid-d3 Sodium Salt
Synonyms Sodium (S)-2-hydroxypropanoate-3,3,3-d3
CAS Number 285979-84-2[10][11]
Molecular Formula CD₃CH(OH)CO₂Na[10]
Molecular Weight 115.08 g/mol [10][11]
Isotopic Purity Typically ≥98 atom % D[10]
Appearance White Solid[11]
Solubility Highly soluble in water

Core Applications in Drug Metabolism Research

The unique properties of L-Lactic Acid-d3 Sodium Salt make it a versatile tool for two primary applications in drug metabolism: as a high-fidelity internal standard for bioanalysis and as a tracer for metabolic flux analysis.

Gold Standard Internal Standard for LC-MS/MS Bioanalysis

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological samples due to its sensitivity and specificity.[12] However, the accuracy of LC-MS/MS quantification can be compromised by variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument performance.[13]

An ideal internal standard (IS) is a compound added at a known concentration to all samples, calibrators, and quality controls to correct for these variations.[14] A stable isotope-labeled (SIL) IS, such as L-Lactic Acid-d3 Sodium Salt, is considered the "gold standard" for this purpose.

Causality Behind its Efficacy:

  • Co-elution: It is chromatographically identical to the analyte (endogenous L-Lactic Acid), meaning it elutes at the same retention time.

  • Identical Extraction Recovery: Its chemical properties are virtually identical, ensuring it behaves the same way during sample extraction and cleanup.

  • Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer source as the analyte.

By measuring the ratio of the analyte's MS signal to the IS's MS signal, a highly accurate and precise quantification can be achieved, independent of variations that affect both compounds equally.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (Plasma, Urine, Cell Lysate) B Add Known Amount of L-Lactic Acid-d3 Sodium Salt (IS) A->B C Protein Precipitation & Centrifugation B->C D Collect Supernatant C->D E Inject into LC-MS/MS D->E F Chromatographic Separation (Analyte and IS co-elute) E->F G Mass Spectrometry Detection (MRM for Analyte & IS) F->G H Calculate Peak Area Ratio (Analyte / IS) G->H I Quantify Against Calibration Curve H->I

Caption: Workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

Tracer for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to determine the rates of metabolic reactions within a biological system.[15] By introducing a labeled substrate and tracking the incorporation of the label into downstream metabolites, researchers can map active metabolic pathways and quantify their contributions to cellular metabolism.[16][17]

L-Lactic Acid-d3 Sodium Salt can be used as a tracer to investigate lactate metabolism. This is particularly relevant in cancer research, where some cancer cells utilize lactate as a primary fuel source.[4][18]

Experimental Rationale:

  • Introduction of Tracer: Cells are cultured in a medium where native lactate is replaced with L-Lactic Acid-d3 Sodium Salt.

  • Metabolic Conversion: Intracellularly, L-Lactate-d3 can be converted by lactate dehydrogenase (LDH) into Pyruvate-d3.

  • Pathway Tracing: The labeled pyruvate can then enter the Tricarboxylic Acid (TCA) cycle. By analyzing the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, malate) via LC-MS, the contribution of exogenous lactate to mitochondrial respiration can be quantified.

This approach allows researchers to directly assess how a drug candidate might alter a cell's reliance on lactate as a fuel source, providing critical insights into its mechanism of action.

Extracellular Extracellular L-Lactic Acid-d3 MCT MCT Transporter Extracellular->MCT Uptake Intracellular Intracellular L-Lactic Acid-d3 LDH LDH Intracellular->LDH Oxidation Pyruvate Pyruvate-d3 Mito Mitochondrion Pyruvate->Mito TCA TCA Cycle Intermediates-d(n) MCT->Intracellular LDH->Pyruvate Mito->TCA

Caption: Tracing lactate metabolism using L-Lactic Acid-d3 as a metabolic probe.

Detailed Experimental Protocols

The following protocols are designed to be robust and self-validating, incorporating quality control measures essential for generating reliable and reproducible data.

Protocol 1: Quantification of L-Lactic Acid in Human Plasma by LC-MS/MS

This protocol describes a method for the accurate quantification of L-lactic acid in human plasma using L-Lactic Acid-d3 Sodium Salt as an internal standard.

1. Materials and Reagents:

  • L-Lactic Acid (Analyte) and L-Lactic Acid-d3 Sodium Salt (Internal Standard, IS)

  • Human Plasma (K₂EDTA)

  • Acetonitrile (ACN), LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Ultrapure Water

  • 96-well protein precipitation plates and collection plates

2. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh and dissolve L-Lactic Acid in 50:50 ACN:Water.

  • IS Stock (1 mg/mL): Accurately weigh and dissolve L-Lactic Acid-d3 Sodium Salt in 50:50 ACN:Water.

  • IS Working Solution (500 ng/mL): Dilute the IS Stock solution in ACN. This solution will be used for protein precipitation.

  • Calibration Standards & Quality Controls (QCs): Prepare calibration standards (e.g., 0.1 to 50 µg/mL) and at least three levels of QCs (low, mid, high) by spiking the analyte stock into blank human plasma.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL of standards, QCs, and unknown plasma samples into a 96-well plate.

  • Add 200 µL of the IS Working Solution (500 ng/mL in ACN) to every well. The addition of a 4-fold excess of cold ACN serves to precipitate plasma proteins while simultaneously delivering the IS.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.

4. LC-MS/MS Parameters:

Parameter Condition
LC Column HILIC Column (e.g., SeQuant ZIC-pHILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water + 0.1% FA
Mobile Phase B Acetonitrile + 0.1% FA
Gradient Start at 95% B, decrease to 40% B over 3 min, hold 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Negative Mode
MRM Transitions L-Lactic Acid: 89.0 -> 43.0; L-Lactic Acid-d3: 92.0 -> 46.0

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

  • Apply a linear regression model with 1/x² weighting.

  • The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

  • The concentrations of the back-calculated calibrators and the measured QCs should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).[19]

Protocol 2: In Vitro Lactate Flux Analysis in Cancer Cell Lines

This protocol outlines a method to trace the contribution of exogenous lactate to the TCA cycle in cultured cancer cells.

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM without glucose and lactate)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Glucose, L-Glutamine

  • L-Lactic Acid-d3 Sodium Salt

  • Cold 80:20 Methanol:Water extraction solvent

  • Phosphate-Buffered Saline (PBS)

2. Cell Seeding and Culture:

  • Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.

  • Allow cells to attach and grow overnight in standard culture medium.

3. Isotope Labeling Experiment:

  • Prepare the labeling medium: DMEM supplemented with dFBS, desired concentration of glucose (e.g., 10 mM), L-Glutamine (e.g., 2 mM), and L-Lactic Acid-d3 Sodium Salt (e.g., 5 mM).

  • On the day of the experiment, aspirate the standard medium from the cells.

  • Gently wash the cells twice with pre-warmed PBS to remove residual unlabeled metabolites.

  • Add 2 mL of the pre-warmed labeling medium to each well.

  • Incubate the cells for a defined period (e.g., a time course of 0, 1, 4, and 8 hours) at 37°C and 5% CO₂. The time course is crucial to observe the kinetics of label incorporation.

4. Metabolite Extraction:

  • At each time point, place the 6-well plate on ice and aspirate the labeling medium.

  • Immediately wash the cells with 2 mL of ice-cold PBS to halt metabolic activity. Aspirate the PBS completely.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Use a cell scraper to detach the cells into the methanol solution.

  • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Vortex vigorously for 1 minute and centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant, which contains the polar metabolites, to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

5. LC-MS Analysis and Data Interpretation:

  • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 50:50 ACN:Water).

  • Analyze the samples using an LC-MS/MS or high-resolution MS system capable of resolving mass isotopologues.

  • Monitor for the unlabeled (M+0) and labeled versions of TCA cycle intermediates (e.g., Citrate-d3, Malate-d3).

  • Data Interpretation: Calculate the fractional enrichment by dividing the peak area of the labeled isotopologue by the sum of all isotopologue peak areas for that metabolite. An increase in fractional enrichment over time indicates active flux from exogenous lactate into the TCA cycle.

Conclusion

L-Lactic Acid-d3 Sodium Salt is a powerful and versatile tool for modern drug metabolism research. Its utility as a gold-standard internal standard ensures the accuracy and reliability of bioanalytical data, a cornerstone of regulatory submissions. Furthermore, its application as a metabolic tracer provides deep mechanistic insights into the metabolic rewiring that occurs in diseases like cancer and how novel therapeutics can modulate these pathways. The protocols outlined herein provide a robust framework for researchers to leverage this key reagent, accelerating the discovery and development of new medicines.

References

  • SciTechnol. Using Stable Isotopes to Evaluate Drug Metabolism Pathways. [Online] Available at: [Link]

  • Kucerova, P., et al. (2020). D-Lactic Acid as a Metabolite: Toxicology, Diagnosis, and Detection. PMC - NIH. [Online] Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sodium Lactate?. [Online] Available at: [Link]

  • San-Millán, I., & Brooks, G. A. (2018). Targeting lactate metabolism for cancer therapeutics. PMC - NIH. [Online] Available at: [Link]

  • Pharmaffiliates. CAS No : 285979-84-2| Chemical Name : L-Lactic Acid-d3 Sodium Salt. [Online] Available at: [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Online] Available at: [Link]

  • Wikipedia. Sodium lactate. [Online] Available at: [Link]

  • de Graaf, R. A., et al. (2021). Deuterium Metabolic Imaging – Back to the Future. PMC - NIH. [Online] Available at: [Link]

  • van der Merwe, S., et al. (2012). Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Online] Available at: [Link]

  • Horning, M. G., et al. (1990). A stable isotope technique for investigating lactate metabolism in humans. PubMed - NIH. [Online] Available at: [Link]

  • ResearchGate. (2016). Which lactate solution is best to add to my cell culture medium?. [Online] Available at: [Link]

  • PubChem - NIH. l-Lactic acid-d3. [Online] Available at: [Link]

  • Brown, T. P., et al. (2022). Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers. PMC - PubMed Central. [Online] Available at: [Link]

  • ResearchGate. (2016). Spectrophotometric determination of lactic acid. [Online] Available at: [Link]

  • Open Exploration Publishing. Lactate metabolic pathway regulates tumor cell metastasis and its use as a new therapeutic target. [Online] Available at: [Link]

  • Weerakoon, D., et al. (2020). Identification and Quantitative Determination of Lactate Using Optical Spectroscopy—Towards a Noninvasive Tool for Early Recognition of Sepsis. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2022). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates.... [Online] Available at: [Link]

  • AAPS. (2013). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Online] Available at: [Link]

  • ResearchGate. (2014). The use of stable isotopes in drug metabolism studies. [Online] Available at: [Link]

  • Megazyme. D-LACTIC ACID (D-LACTATE). [Online] Available at: [Link]

  • Semantic Scholar. Applications of stable isotopes in clinical pharmacology. [Online] Available at: [Link]

  • IMR Press. (2019). Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival. [Online] Available at: [Link]

  • PNAS. (2022). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. [Online] Available at: [Link]

  • Tip Biosystems. DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. [Online] Available at: [Link]

  • ResearchGate. (2012). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. [Online] Available at: [Link]

  • PMC. (2024). Lactate Metabolism: The String-Puller for the Development of Pancreatic Cancer. [Online] Available at: [Link]

  • protocols.io. (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. [Online] Available at: [Link]

  • MDPI. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. [Online] Available at: [Link]

  • Google Patents. US9702848B2 - Measurement of lactic acid in biological fluids.
  • Metabolic Solutions. (2023). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Online] Available at: [Link]

  • DailyMed. SODIUM LACTATE. [Online] Available at: [Link]

  • ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Online] Available at: [Link]

  • PubMed. (1998). Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection. [Online] Available at: [Link]

  • Semantic Scholar. (2007). Lactic acid can be easily and precisely determined by reversed-phase high performance liquid chromatography with pre-column derivatization. [Online] Available at: [Link]

  • CMIC. (2011). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. [Online] Available at: [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Online] Available at: [Link]

Sources

In vivo studies using L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Metabolic Tracing & Imaging with L-Lactic Acid-d3 Sodium Salt

Abstract

This guide details the application of L-Lactic Acid-d3 (methyl-d3) Sodium Salt as a dual-modality metabolic tracer for in vivo research. Unlike carbon-13 tracers, which are limited to mass spectrometry (MS) and hyperpolarized MRI, deuterated lactate enables both high-resolution LC-MS/MS flux analysis and non-invasive Deuterium Metabolic Imaging (DMI) . This protocol covers solution preparation, administration strategies (bolus vs. infusion), and downstream workflows for quantifying the Warburg effect, gluconeogenesis, and mitochondrial oxidation in rodent models.

Introduction: The Strategic Value of L-Lactic Acid-d3

Lactate is no longer viewed merely as a waste product of glycolysis but as a primary circulating fuel and signaling molecule (the "Lactate Shuttle" hypothesis). Using the stable isotope L-Lactic Acid-3,3,3-d3 , researchers can trace the fate of the methyl group carbon backbone with distinct advantages:

  • Dual-Platform Compatibility: The deuterium label (

    
    H) is detectable by both Mass Spectrometry (mass shift +3 Da) and Magnetic Resonance (distinct chemical shift at ~1.3 ppm).
    
  • Warburg Effect Quantification: Direct injection of lactate-d3 bypasses glycolysis, allowing independent assessment of Lactate Dehydrogenase (LDH) activity and mitochondrial uptake (PDH flux) in tumors.

  • Cost-Efficiency: Deuterated tracers are generally more cost-effective than their

    
    C counterparts for large-animal or high-dose DMI studies.
    

Material Preparation & Safety

Product: Sodium L-Lactate-3,3,3-d3 (Solid or 45-55% w/w solution) CAS: 285979-84-2 MW: 115.08 g/mol (Sodium salt)

Formulation for Injection (Self-Validating Step)

Crucial: Commercial stock solutions are often hypertonic and acidic. Direct injection causes hemolysis and local necrosis.

Protocol for 200 mg/mL Stock (Isotonic-adjusted):

  • Weighing: Weigh 1.0 g of Sodium L-Lactate-d3 (solid equivalent).

  • Dissolution: Dissolve in 4.0 mL of sterile, molecular-grade water.

  • pH Adjustment: Check pH. It is often slightly acidic. Adjust to pH 7.2–7.4 using trace amounts of 1N NaOH or HCl. Failure to adjust pH alters blood buffering and metabolic rates.

  • Osmolarity Check: The target concentration for bolus is ~18 mmol/kg (approx 2 g/kg). Ensure the solution is close to physiological osmolarity or inject slowly to prevent osmotic shock.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

Experimental Workflow: Mass Spectrometry (LC-MS)

This workflow quantifies the fractional enrichment (FE) of lactate-d3 and its downstream metabolites (Pyruvate-d3, Alanine-d3, TCA intermediates).

Administration Strategy
  • Bolus Injection (Turnover Studies):

    • Dose: 2 g/kg body weight (IP or IV).

    • Timepoints: 0, 5, 15, 30, 60 min post-injection.

    • Goal: Calculate clearance rates and rapid interconversion.

  • Continuous Infusion (Steady State Flux):

    • Dose: Priming bolus (20 µmol/g) followed by infusion (0.4 µmol/g/min) via jugular catheter.

    • Duration: 2–4 hours to reach isotopic steady state.

    • Goal: Measure TCA cycle contribution.

Tissue Collection (The "Metabolic Snapshot")

Metabolism changes within seconds of ischemia.

  • Anesthesia: Isoflurane (maintain body temp at 37°C).

  • Snap Freezing:

    • Liquid Tissue: Collect blood via cardiac puncture into pre-chilled tubes with EDTA. Centrifuge immediately (4°C, 2000g) to separate plasma.

    • Solid Tissue: Wollenberger clamp (pre-cooled in liquid N2) is ideal. Alternatively, excise tissue and immediately (<5 sec) drop into liquid nitrogen.

Extraction Protocol
  • Homogenization: Add 500 µL of -80°C 80:20 Methanol:Water to 20 mg frozen tissue.

  • Lysis: Bead beat or sonicate (on ice) for 30 sec.

  • Precipitation: Incubate at -80°C for 1 hour to precipitate proteins.

  • Centrifugation: 14,000g for 10 min at 4°C.

  • Drying: Transfer supernatant to a fresh tube; dry under nitrogen gas.

  • Reconstitution: Resuspend in 100 µL LC-MS mobile phase (e.g., 95:5 Water:Acetonitrile).

Experimental Workflow: Deuterium Metabolic Imaging (DMI)

DMI allows 3D mapping of metabolism in real-time without sacrificing the animal.

Setup
  • Scanner: 7T or higher small animal MRI.

  • Coil: Specific

    
    H (Deuterium) transmit/receive surface coil or volume coil.
    
  • Frequency: ~45 MHz (at 7T).

Imaging Protocol
  • Baseline Scan: Acquire a natural abundance deuterium map (water signal at 4.8 ppm).

  • Infusion: Infuse L-Lactate-d3 (IV tail vein) over 2 minutes.

  • Dynamic Acquisition:

    • Sequence: 3D CSI (Chemical Shift Imaging) or EPSI (Echo Planar Spectroscopic Imaging).

    • Resolution: 2x2x2 mm voxels.

    • Temporal Resolution: 5–10 min per volume.

  • Signal Targeting:

    • Lactate-d3 (Methyl): ~1.3 ppm.

    • Water (HDO): ~4.8 ppm (Reference).

    • Glx-d (Glutamate/Glutamine): ~2.4 ppm (Marker of TCA cycle entry).

Pathway Visualization & Data Logic

The following diagram illustrates the metabolic fate of the methyl-d3 label. Note that while Carbon-13 traces the backbone, Deuterium traces the hydrogen pool. However, the methyl-d3 group (C3) is robust and largely tracks with the carbon skeleton into the TCA cycle until exchange occurs.

MetabolicFate cluster_legend Signal Detection Lactate_Ex Exogenous L-Lactate-d3 (Methyl-d3) Lactate_In Intracellular Lactate-d3 Lactate_Ex->Lactate_In MCT1/4 Transport Pyruvate Pyruvate-d3 (Methyl-d3) Lactate_In->Pyruvate LDH (Reversible) NADH <-> NAD+ Pyruvate->Lactate_In Recycling Alanine Alanine-d3 Pyruvate->Alanine ALT (Transamination) AcetylCoA Acetyl-CoA-d3 Pyruvate->AcetylCoA PDH (Irreversible) OAA Oxaloacetate Pyruvate->OAA Pyruvate Carboxylase (Gluconeogenesis) Citrate Citrate-d3 (TCA Entry) AcetylCoA->Citrate Citrate Synthase OAA->Citrate Glutamate Glutamate-d (DMI Marker ~2.4ppm) Citrate->Glutamate TCA Turnover (Label Exchange) MS_Only Detected by LC-MS DMI_Target Key DMI Signal

Caption: Metabolic fate of L-Lactic Acid-d3. The methyl-d3 label (blue) is retained through LDH and PDH steps, labeling the TCA cycle (green) for DMI detection.

Data Interpretation & Troubleshooting

Calculating Fractional Enrichment (FE)

For Mass Spectrometry, FE represents the proportion of the isotopomer relative to the total pool.



Note: Since natural abundance of deuterium is low (~0.015%), background subtraction is less critical than with 

C, but baseline samples are still required.
DMI Spectral Fitting

In DMI, the lactate signal at 1.3 ppm may overlap with lipid signals.

  • Solution: Use spectral suppression techniques or fit the lipid baseline from the pre-injection scan.

  • Ratio Analysis: The Lactate/Glutamate ratio is a proxy for the Warburg effect (Glycolysis vs. Oxidative Phosphorylation). A high ratio indicates metabolic reprogramming typical of aggressive tumors.

Common Pitfalls
IssueCauseSolution
Hemolysis Hypotonic injection solutionEnsure stock is isotonic (add NaCl if needed) and pH 7.4.
Low Enrichment Rapid clearance or insufficient doseSwitch from bolus to continuous infusion (CIV).
Label Loss Exchange with water protonsDeuterium on the C3 position is relatively stable, but exchange occurs over multiple TCA cycles. Model for ~5-10% loss per cycle.

References

  • Deuterium Metabolic Imaging (DMI) Principles: De Feyter, H. M., et al. (2018). Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[1][2] Science Advances. [Link]

  • Lactate Metabolism & Warburg Effect: Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature.[3] [Link]

  • In Vivo Flux Analysis Protocols: Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism.[4][5] [Link]

  • Safety of Stable Isotopes: Wong, W. W., et al. (2020). Stable isotopes: their use and safety in human nutrition studies. European Journal of Clinical Nutrition. [Link]

Sources

Advanced Clinical Research Applications of L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

From High-Precision Quantitation to Deuterium Metabolic Imaging (DMI)

Executive Summary & Scientific Context

L-Lactic Acid-d3 (Sodium Salt) is not merely a reagent; it is a high-fidelity molecular probe essential for unravelling the complexities of metabolic dysregulation. In clinical research, lactate is no longer viewed solely as a waste product of anaerobic glycolysis but as a critical fuel source, a signaling molecule, and a gluconeogenic precursor (Cori Cycle).

The deuterated isotopologue (L-Lactic Acid-3,3,3-d3) carries three deuterium atoms on the methyl group. This specific labeling provides two distinct advantages:

  • Mass Spectrometry (MS): It creates a +3 Da mass shift (

    
    ) that is chemically identical to endogenous lactate but spectrally distinct, making it the "Gold Standard" Internal Standard (IS) for absolute quantitation.
    
  • Deuterium Metabolic Imaging (DMI): The methyl deuterons have a long

    
     relaxation time and limited quadrupolar interaction, rendering them highly visible in non-invasive magnetic resonance spectroscopy (MRS) and imaging (MRI) without the ionizing radiation of PET.
    

This guide details three validated workflows: LC-MS/MS quantitation, Whole-Body Tracer Kinetics, and Emerging DMI protocols.

Application A: LC-MS/MS Absolute Quantitation (Internal Standard)

Context: Precise measurement of plasma lactate is critical in sepsis, diabetes (metabolic acidosis), and oncology. Enzymatic assays often lack the specificity to distinguish enantiomers (D- vs L-lactate) or suffer from interference. LC-MS/MS with L-Lactic Acid-d3 as an Internal Standard (IS) offers superior specificity.

Experimental Principle

The "Isotope Dilution" method is employed. A known concentration of L-Lactic Acid-d3 is spiked into the biological matrix. Since the isotopologue co-elutes and ionizes with the same efficiency as endogenous lactate, it normalizes for matrix effects, extraction efficiency, and ionization suppression.

Workflow Diagram (Sample Preparation)

LCMS_Workflow Sample Biological Sample (Plasma/Urine, 50 µL) Spike Spike Internal Standard (L-Lactic Acid-d3, 10 µg/mL) Sample->Spike Precip Protein Precipitation (Add 450 µL Cold MeOH/ACN 1:1) Spike->Precip Vortex Vortex & Incubate (10 min @ 4°C) Precip->Vortex Spin Centrifugation (15,000 x g, 10 min) Vortex->Spin Supernatant Collect Supernatant (Transfer to LC Vial) Spin->Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->Analysis

Figure 1: Optimized Sample Preparation Workflow for LC-MS/MS Quantitation of Lactate.

Detailed Protocol

Reagents:

  • Analyte: L-Lactic Acid (Endogenous).[1]

  • Internal Standard: L-Lactic Acid-d3 Sodium Salt (CAS: 285979-84-2).[2][3]

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

Step-by-Step:

  • Stock Preparation: Dissolve L-Lactic Acid-d3 Sodium Salt in water to 1 mg/mL. Dilute to a working IS solution of 10 µg/mL in 50% MeOH.

  • Spiking: Aliquot 50 µL of plasma/urine into a microcentrifuge tube. Add 10 µL of Working IS Solution.

  • Precipitation: Add 450 µL of cold extraction solvent (MeOH:ACN 1:1 v/v). Note: Acidification with 0.1% Formic Acid improves recovery.

  • Separation: Vortex vigorously for 30s. Incubate at 4°C for 10 min to ensure complete protein precipitation.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Injection: Transfer 100 µL of supernatant to an autosampler vial. Inject 2-5 µL.

Mass Spectrometry Parameters (MRM Transitions)

Operate in Negative Electrospray Ionization (ESI-) mode. Lactate forms a stable [M-H]⁻ ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
L-Lactic Acid (Endogenous) 89.043.11250
L-Lactic Acid-d3 (IS) 92.045.11250

Note: The transition 89.0 -> 43.1 corresponds to the loss of formic acid (


), a characteristic fragmentation of alpha-hydroxy acids.

Application B: Deuterium Metabolic Imaging (DMI)

Context: DMI is a novel, non-invasive imaging modality that bridges the gap between MRI (anatomy) and PET (metabolism).[4][5] Unlike


-MRS, which requires hyperpolarization for high sensitivity, deuterium (

) has a short correlation time and favorable relaxation properties (

,

in vivo), allowing for signal averaging without complex hardware.
Mechanistic Insight

While deuterated glucose is often used to generate lactate in tumors (Warburg effect), direct infusion of L-Lactic Acid-d3 allows researchers to map:

  • Lactate Clearance: Rate of uptake by oxidative tissues (heart, brain).

  • Gluconeogenesis: Conversion of Lactate-d3 back to Glucose-d3 (hepatic flux).

Metabolic Pathway Tracing (DMI)

DMI_Pathway cluster_0 Cellular Metabolism Lactate_d3 L-Lactate-d3 (Tracer Input) Pyruvate_d3 Pyruvate-d3 (Transient) Lactate_d3->Pyruvate_d3 LDH (Reversible) TCA TCA Cycle (Oxidation) Pyruvate_d3->TCA PDH Glutamate_d Glutamate-d (Neurotransmitter) TCA->Glutamate_d Transamination Water_HDO HDO (Metabolic Water) TCA->Water_HDO Oxidative Phosphorylation

Figure 2: Metabolic Fate of L-Lactate-d3 in DMI Studies. The deuterium label is transferred to Glutamate (via TCA cycle) or Water (via oxidation).

Clinical Research Protocol (DMI)
  • Dose: 0.75 g/kg body weight of L-Lactic Acid-d3 (Sodium Salt) dissolved in sterile water.

  • Administration: Oral or Intravenous infusion over 2-5 minutes.

  • Imaging Sequence: 3D MRSI (Magnetic Resonance Spectroscopic Imaging) at 7T or 3T.

  • Target Signals:

    • Lactate-d3 Methyl: ~1.3 ppm.

    • Water (HDO): ~4.7 ppm (Indicates oxidation rate).

    • Glx-d (Glutamate/Glutamine): ~2.4 ppm (Indicates TCA cycle flux).

Application C: Whole-Body Tracer Kinetics (Flux Analysis)

Context: To determine if elevated lactate is due to overproduction (sepsis/cancer) or impaired clearance (liver failure), static concentration measurements are insufficient. Stable isotope infusion is required.[5][6][7]

The "Primed-Constant Infusion" Protocol

This method establishes a metabolic steady state to calculate the Rate of Appearance (


) and Rate of Disappearance (

).

Protocol:

  • Catheterization: Insert catheters in the antecubital vein (infusion) and a heated hand vein (arterialized venous sampling).

  • Background Sample: Collect baseline blood (

    
     min) to measure natural abundance.
    
  • Priming Dose: Administer a bolus of L-Lactic Acid-d3 (e.g., 1.5 mg/kg) to rapidly achieve target enrichment.

  • Constant Infusion: Immediately start continuous infusion (e.g., 0.1 mg/kg/min) for 90-120 minutes.

  • Sampling: Collect blood samples every 10 minutes during steady state (e.g., t=90, 100, 110, 120 min).

  • Calculation:

    
    
    Where 
    
    
    
    is infusion rate and
    
    
    is enrichment (Tracer/Tracee ratio) measured by GC-MS or LC-MS.

Technical Specifications & Quality Assurance

ParameterSpecificationCriticality
Chemical Purity

Essential to prevent toxic impurities in in vivo studies.
Isotopic Enrichment

High enrichment minimizes the correction factors needed for natural abundance.
Chiral Purity

Critical. D-Lactate is metabolically distinct and can cause neurotoxicity (D-lactic acidosis).[8]
Form Sodium SaltPreferred over free acid for solubility and physiological pH compatibility.

Storage: Store at -20°C. Hygroscopic; allow to equilibrate to room temperature before weighing to ensure accurate mass.

References

  • Deuterium Metabolic Imaging (DMI)

    • Deuterium metabolic imaging (DMI) for MRI-based 3D mapping of metabolism in vivo.[4][5] Science Advances, 2018.[9]

  • Lactate Kinetics & Stable Isotopes

    • A stable isotope tracer method has been developed for studying lactate metabolism in humans.[6] NIH/PubMed.

  • LC-MS/MS Method Validation

    • Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS. Sigma-Aldrich Application Note.[8]

  • Clinical Relevance of Lactate

    • L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes.[10] NIH/PubMed.

Sources

Application Note: Accurate Quantification of Endogenous Lactate Using L-Lactic Acid-d3 Sodium Salt by Stable Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lactate and the Need for Precise Measurement

L-Lactate, far from being a mere metabolic waste product, is now recognized as a pivotal signaling molecule and a key energetic substrate in cellular metabolism. Its concentration in biological fluids such as plasma, cerebrospinal fluid (CSF), and cell culture media provides a critical window into the state of oxidative metabolism.[1] Accurate lactate measurement is indispensable for diagnosing metabolic disorders like lactic acidosis, understanding the Warburg effect in cancer, and monitoring cellular bioenergetics in drug development.[1]

However, quantifying endogenous lactate presents significant analytical challenges. Its small, polar nature and ubiquitous presence make it susceptible to matrix effects and contamination, which can compromise the accuracy of traditional analytical methods.[2] To overcome these hurdles, stable isotope dilution mass spectrometry (SID-MS) has emerged as the gold standard for bioanalysis.[3] This technique involves spiking a sample with a known quantity of a stable isotope-labeled version of the analyte—in this case, L-Lactic Acid-d3. This "heavy" internal standard is chemically identical to the endogenous "light" lactate and thus co-behaves through sample extraction, separation, and ionization, effectively correcting for any sample loss or analytical variability.[4] The result is a highly accurate, precise, and robust quantification.

This application note provides a comprehensive, field-proven protocol for the quantification of endogenous L-Lactate in biological matrices using L-Lactic Acid-d3 Sodium Salt as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method: Stable Isotope Dilution

The core of this protocol lies in the principle of stable isotope dilution. A known amount of L-Lactic Acid-d3 (the internal standard) is added to an unknown amount of endogenous L-Lactic Acid in the sample. After sample processing, the mixture is analyzed by LC-MS/MS. The mass spectrometer is set to specifically detect the mass-to-charge ratio (m/z) of both the endogenous lactate and the deuterated internal standard. Because the two molecules have nearly identical physicochemical properties, any loss during sample preparation or fluctuation in instrument response will affect both compounds equally. Therefore, the ratio of their peak areas remains constant. By comparing this ratio to a standard curve generated from known concentrations of lactate, the exact amount of endogenous lactate in the original sample can be determined with high accuracy.[3][4]

SIDMS_Principle cluster_Sample Biological Sample cluster_Standard Internal Standard cluster_Analysis Analytical Workflow Endo_Lactate Endogenous Lactate (Unknown Amount) Mix Spike & Homogenize Endo_Lactate->Mix IS_Lactate L-Lactic Acid-d3 (Known Amount) IS_Lactate->Mix Extract Extraction & Cleanup Mix->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Measure Peak Area Ratio (Endogenous / IS) LCMS->Ratio Quant Quantify vs. Standard Curve Ratio->Quant Result Result Quant->Result Accurate Concentration SamplePrep_Workflow cluster_Prep Sample Preparation Protocol Start 25 µL Plasma Sample/ Standard/Blank Add_IS Add 600 µL Cold IS Solution (L-Lactic Acid-d3 in MeOH:ACN) Start->Add_IS Vortex Vortex Vigorously (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer End Ready for LC-MS/MS Transfer->End

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Analysis

The following are typical starting parameters. Method optimization is highly recommended for your specific instrument and matrix.

ParameterRecommended SettingRationale & Expertise
LC Column HILIC (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) [2][5]Hydrophilic Interaction Chromatography (HILIC) provides excellent retention for small, polar molecules like lactate, which are poorly retained on traditional C18 reversed-phase columns.
Mobile Phase A 20 mM Ammonium Acetate in 95:5 Acetonitrile:Water, pH 9.0 [5]The high organic content is necessary for HILIC retention. Ammonium acetate provides a volatile buffer compatible with MS, and a slightly basic pH ensures lactate is in its anionic form for negative ion mode.
Mobile Phase B 20 mM Ammonium Acetate in 50:50 Acetonitrile:Water, pH 9.0 [5]Used to create the elution gradient.
Flow Rate 0.4 - 0.6 mL/min [5]A standard flow rate for analytical UPLC/HPLC systems.
Injection Volume 5 µLA typical injection volume to avoid overloading the column while ensuring sufficient sensitivity.
MS Ionization Mode Electrospray Ionization (ESI), Negative Mode [5][6]Lactate readily deprotonates to form a negative ion [M-H]-, making negative mode ESI highly sensitive for its detection.
MRM Transitions L-Lactate: 89.1 > 43.1<[5][6]br>L-Lactate-d3: 92.1 > 46.1 (or 93.1 > 46.3) Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation. The selected transitions are characteristic of lactate.
Ion Source Temp. 500 °C [5]Higher temperatures aid in desolvation, improving ionization efficiency.
Ion Spray Voltage -4.5 kV [5]A standard voltage for negative mode ESI.

Data Analysis and Interpretation

  • Peak Integration: Integrate the chromatographic peak areas for both the endogenous L-Lactate (m/z 89.1 > 43.1) and the L-Lactic Acid-d3 IS (m/z 92.1 > 46.1) for each sample, standard, and blank.

  • Calculate Ratios: For each injection, calculate the Peak Area Ratio (PAR) = (Peak Area of Endogenous Lactate) / (Peak Area of Internal Standard).

  • Generate Standard Curve: Plot the PAR for the calibration standards against their known concentrations. Perform a linear regression analysis. The curve should be linear with a correlation coefficient (r²) > 0.99. [7]4. Quantify Unknowns: Use the linear regression equation from the standard curve (y = mx + c, where y is the PAR) to calculate the concentration of L-Lactate in the unknown samples.

Example Data Table:

Sample IDLactate AreaIS AreaPeak Area Ratio (PAR)Calculated Conc. (µM)
Blank1501,500,0000.0001< LLOQ
Standard 1 (1 µM)15,0001,495,0000.01001.0
Standard 2 (10 µM)155,0001,510,0000.102610.0
Standard 3 (100 µM)1,600,0001,505,0001.0631100.0
Unknown Sample 1250,0001,480,0000.168916.2
Unknown Sample 2475,0001,520,0000.312530.1

Trustworthiness: A Self-Validating System

The robustness of this protocol is ensured by several key factors:

  • Internal Standard Correction: The use of a stable isotope-labeled internal standard is the cornerstone of this method's accuracy, correcting for variations in sample handling, injection volume, and instrument response. [3]* Chromatographic Separation: LC separation minimizes ion suppression from other matrix components, which can interfere with quantification. [8]* Mass Spectrometric Specificity: Tandem MS (MRM mode) provides an extremely high degree of specificity, ensuring that the signal being measured is unequivocally from lactate and not from an isobaric interference. [5]* Linearity and Range: The method demonstrates excellent linearity over a wide concentration range, suitable for various biological matrices and physiological states. [2]

References

  • Graybill, P. M., et al. (2014). Quantitation of Lactate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Zhang, V. W., et al. (2017). Development of an accurate and sensitive method for lactate analysis in exhaled breath condensate by LC MS/MS. PubMed. Available at: [Link]

  • Sobhy, H. M., et al. (2018). USING LACTIC ACID AS AN ANTIMICROBIAL AGAINST PSEUDOMONAS AEROGINOSA AND VALIDATION OF ITS TEST METHOD BY LC-MS/MS. ResearchGate. Available at: [Link]

  • Lu, H., et al. (2018). L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry. NIH. Available at: [Link]

  • Chen, J., et al. (2017). Quantification of lactate from various metabolic pathways and quantification issues of lactate isotopologues and isotopmers. PMC - PubMed Central. Available at: [Link]

  • News-Medical. (2023). Improving sample preparation for LC-MS/MS analysis. News-Medical. Available at: [Link]

  • Creek, D. J., et al. (2011). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. ACS Publications. Available at: [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

Sources

Revolutionizing Metabolic Imaging: A Guide to Hyperpolarized L-Lactic Acid-d3 Sodium Salt in MRI/MRS

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and applications of hyperpolarized L-Lactic Acid-d3 Sodium Salt for real-time metabolic imaging with Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS). We will delve into the scientific rationale, detailed experimental protocols, and data interpretation, offering a complete workflow for researchers and clinicians seeking to leverage this transformative technology.

The Dawn of Hyperpolarized Metabolic Imaging

Conventional Magnetic Resonance Spectroscopy (MRS) allows for the non-invasive detection of various molecules in tissue, but its low sensitivity has historically limited its clinical utility for tracking dynamic metabolic processes.[1] The advent of dissolution Dynamic Nuclear Polarization (dDNP) has shattered this barrier by increasing the nuclear spin polarization of 13C-labeled substrates by several orders of magnitude, leading to a dramatic increase in the signal-to-noise ratio (SNR) for a short period.[1][2] This hyperpolarized state, although transient, provides a unique window to observe metabolic conversions in real-time within living systems.[3]

While hyperpolarized [1-13C]pyruvate has been the most widely studied agent, paving the way for clinical trials in oncology, hyperpolarized [1-13C]L-lactate is emerging as a powerful and, in many cases, more physiologically relevant probe.[4][5][6]

Why Hyperpolarized L-Lactic Acid-d3? The Scientific Imperative

The choice of L-lactic acid, and specifically its deuterated form, is underpinned by several key scientific advantages:

  • Physiological Relevance: Lactate is a central player in cellular metabolism, not merely a waste product of glycolysis.[7] Its concentration in blood is significantly higher than that of pyruvate, meaning a bolus injection of hyperpolarized lactate causes a smaller perturbation of the endogenous metabolic pools compared to a pyruvate injection.[4][8]

  • Probing the Reverse Reaction: Utilizing hyperpolarized lactate allows for the direct investigation of the lactate-to-pyruvate conversion, a critical metabolic flux mediated by the enzyme lactate dehydrogenase (LDH).[9] This provides complementary information to studies using hyperpolarized pyruvate, which primarily probe the pyruvate-to-lactate flux.[10]

  • The Deuteration Advantage: Prolonged Signal Lifetime: The hyperpolarized state is finite, decaying with a time constant known as the spin-lattice relaxation time (T1). A longer T1 allows for a wider temporal window to observe metabolic processes. Replacing the three protons on the methyl group of lactate with deuterium (d3) significantly prolongs the T1 of the 13C nucleus. This is because the magnetic moment of deuterium is much smaller than that of a proton, reducing the dominant dipole-dipole relaxation mechanism. While a direct T1 comparison for [1-13C]L-lactic acid-d3 sodium salt was not found in the immediate search, studies on similar molecules demonstrate a significant T1 increase with deuteration. For instance, the T1 of [1-13C]lactate is approximately 30-40 seconds, and deuteration is a known strategy to further extend this crucial parameter.[1][3][4]

The Hyperpolarization Workflow: From Preparation to Injection

The journey of L-Lactic Acid-d3 Sodium Salt from a stable isotope-labeled compound to a potent in vivo imaging agent involves a meticulous, multi-step process.

G cluster_prep Sample Preparation cluster_dnp Dynamic Nuclear Polarization cluster_diss Dissolution & Quality Control cluster_inj In Vivo Application Prep [1-13C]L-Lactic Acid-d3 Sodium Salt Formulation Formulation Combine with: - Trityl Radical (e.g., OX063) - Glassing Agent (Glycerol/Water) - Gadolinium Chelator (optional) Prep->Formulation Polarizer Insert into DNP Polarizer Formulation->Polarizer Conditions Polarize at: - Low Temperature (~1.4 K) - High Magnetic Field (e.g., 3.35 T) Polarizer->Conditions Microwave Microwave Irradiation (e.g., ~94 GHz) Conditions->Microwave Dissolution Rapid Dissolution (Hot, Buffered Aqueous Medium) Microwave->Dissolution QC Quality Control: - pH (neutralization) - Temperature - Concentration - Residual Radical Dissolution->QC Injection Intravenous Injection QC->Injection MRI MRI/MRS Data Acquisition Injection->MRI

Caption: The workflow for preparing and using hyperpolarized L-Lactic Acid-d3 Sodium Salt.

Detailed Protocol: Preparation of the DNP Formulation

This protocol is a synthesis of established methods and should be adapted and optimized for specific experimental setups.[4][11]

Materials:

  • [1-13C]L-Lactic Acid-d3 Sodium Salt

  • Trityl Radical (e.g., OX063)

  • Glycerol

  • Deionized Water

  • Gadolinium-based chelator (e.g., Dotarem®), optional, for T1 measurements

  • DNP Polarizer Sample Cups

Procedure:

  • Prepare the Glassing Solution: Create a water:glycerol mixture (e.g., 37.5:62.5 w/w).[4] This solution prevents crystallization at low temperatures, ensuring a homogenous distribution of the radical and substrate.

  • Dissolve the Substrate: Dissolve the [1-13C]L-Lactic Acid-d3 Sodium Salt in the glassing solution to achieve the desired concentration (e.g., 1.7 M).[4]

  • Add the Radical: Add the trityl radical (e.g., OX063) to the solution to a final concentration of approximately 15 mM.[12] The radical is the source of the high electron polarization that will be transferred to the 13C nuclei.

  • Optional: Add Gadolinium Chelator: For accurate T1 measurements of the dissolved product, a small amount of a gadolinium-based chelator can be added.[4]

  • Aliquot and Freeze: Dispense the final formulation into DNP sample cups (e.g., ~75 mg per sample) and freeze immediately, typically by snap-freezing in liquid nitrogen.[4] Store at -80°C until use.

ComponentTypical Concentration/RatioPurpose
[1-13C]L-Lactic Acid-d3 Sodium SaltVaries, e.g., 1.7 M in glassing agentThe substrate to be hyperpolarized
Trityl Radical (e.g., OX063)~15 mMSource of electron polarization
Glassing Agent (e.g., Water:Glycerol)e.g., 37.5:62.5 w/wPrevents crystallization, ensures homogeneity
Gadolinium Chelator (optional)~7 µL of a 1:50 solution of DotaremFacilitates accurate T1 measurements

Table 1: Typical Formulation Components for DNP of L-Lactic Acid-d3 Sodium Salt.

The Heart of the Matter: The dDNP Process

The prepared sample is now ready for hyperpolarization.

G cluster_dnp Inside the DNP Polarizer ElectronSpins Electron Spins (from Radical) NuclearSpins 13C Nuclear Spins (Lactate) ElectronSpins->NuclearSpins Polarization Transfer Microwaves Microwave Irradiation Microwaves->ElectronSpins HighMagField High Magnetic Field HighMagField->ElectronSpins LowTemp Low Temperature LowTemp->ElectronSpins

Caption: The core principle of Dynamic Nuclear Polarization (DNP).

Protocol: Hyperpolarization

  • Load the Sample: Place the frozen sample cup into the DNP polarizer.

  • Cool Down: Cool the system to its operating temperature, typically around 1.4 K.[4]

  • Apply Magnetic Field and Microwaves: The sample is subjected to a high magnetic field (e.g., 3.35 T) and irradiated with microwaves at a specific frequency (e.g., ~94 GHz).[9] The microwave irradiation drives the transfer of polarization from the highly polarized electron spins of the radical to the 13C nuclear spins of the lactate.

  • Polarization Build-up: The polarization of the 13C nuclei increases over time. This build-up can be monitored using solid-state NMR measurements. The time required to reach maximum polarization can vary but is typically in the range of 60-120 minutes.[9]

ParameterTypical ValuePurpose
Temperature~1.4 KMaximizes electron spin polarization
Magnetic Field3.35 T - 7 TCreates a large energy separation for electron spins
Microwave Frequency~94 GHz (at 3.35 T)Drives the electron-nuclear polarization transfer
Polarization Time60 - 120 minutesAllows for sufficient build-up of nuclear polarization

Table 2: Typical dDNP Parameters.

The Final Steps: Dissolution and Quality Control

Once the desired level of polarization is achieved, the sample is rapidly dissolved and prepared for injection.

Protocol: Dissolution and Quality Control

  • Prepare Dissolution Medium: A pre-heated (e.g., >130°C) sterile, buffered aqueous solution is used for dissolution. A typical dissolution medium contains a buffer (e.g., Tris) to neutralize the pH, and a chelating agent (e.g., EDTA) to sequester any paramagnetic ions.[4] Using the sodium salt of lactic acid simplifies this step as less base is required to achieve a physiological pH compared to using lactic acid.[8]

  • Rapid Dissolution: The dissolution medium is rapidly injected onto the frozen sample, and the now liquid, hyperpolarized solution is quickly transferred to a collection vial. This entire process should be completed in a few seconds to minimize T1 decay.

  • Quality Control: Before injection, the hyperpolarized solution must undergo rapid quality control checks.[7][13] These are critical for ensuring patient safety in clinical applications and for data reproducibility in preclinical studies.

    • pH: Must be within a physiological range (typically 7.0-8.0).

    • Temperature: Should be close to body temperature.

    • Concentration: The final concentration of the hyperpolarized lactate should be verified.

    • Residual Radical: The concentration of the free radical in the final solution should be below a safe threshold.

    • Sterility: For clinical applications, the final product must be sterile.[14]

In Vivo Application: From Injection to Image

The hyperpolarized L-Lactic Acid-d3 Sodium Salt solution is now ready for intravenous injection and subsequent MRI/MRS acquisition.

Protocol: In Vivo Injection and Data Acquisition (Preclinical Model)

  • Animal Preparation: Anesthetize the animal and place a catheter in a tail vein for injection.[4] Monitor vital signs throughout the experiment.

  • Positioning in the MRI: Position the animal within the MRI scanner, ensuring the region of interest is centered in the RF coil.

  • Anatomical Imaging: Acquire standard proton (1H) anatomical images (e.g., T2-weighted) to localize the region for 13C MRS/MRI.[15]

  • Injection: Inject the hyperpolarized [1-13C]L-Lactic Acid-d3 Sodium Salt solution as a bolus via the tail vein catheter (e.g., 0.25 mL/s).[4] The injection volume will depend on the animal's weight and the desired final concentration.

  • Dynamic 13C Data Acquisition: Begin MRI/MRS data acquisition at the start of or immediately following the injection.[11] Specialized pulse sequences are required to rapidly acquire data from the 13C channel while minimizing the destruction of the hyperpolarized signal.

    • Pulse Sequences: Options include slice-selective pulse-and-acquire sequences for spectroscopy or more advanced techniques like spiral chemical shift imaging (CSI) or echo-planar imaging (EPI) for metabolic mapping.[4][16]

    • Acquisition Parameters: These will be highly dependent on the scanner, coil, and experimental goals. Typical parameters for dynamic spectroscopy might include a temporal resolution of 1-3 seconds and a low flip angle to conserve magnetization.[11][15]

ParameterExample Value (Preclinical)Rationale
Injection Volume~2.7 mL for a ~300g ratTo achieve sufficient in vivo concentration
Injection Rate~0.25 mL/sTo deliver a cohesive bolus of the agent
Temporal Resolution (MRS)1-3 secondsTo capture the rapid metabolic conversion
Flip AngleLow (e.g., 5-20 degrees)To conserve the non-renewable hyperpolarized signal

Table 3: Example In Vivo Experimental Parameters for a Preclinical Model.

Data Analysis and Interpretation: Visualizing Metabolism

The acquired dynamic 13C spectra will show the arrival of the hyperpolarized [1-13C]L-lactate-d3, followed by the appearance of downstream metabolites, primarily [1-13C]pyruvate. The relative signal intensities of these metabolites over time provide a direct measure of the metabolic flux through LDH.

G HP_Lactate Hyperpolarized [1-13C]L-Lactate-d3 LDH LDH HP_Lactate->LDH Pyruvate [1-13C]Pyruvate ALT ALT Pyruvate->ALT PDH PDH Pyruvate->PDH Alanine [1-13C]Alanine Bicarbonate [13C]Bicarbonate LDH->Pyruvate ALT->Alanine PDH->Bicarbonate

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Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Handling Hygroscopic L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for L-Lactic Acid-d3 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical workflows. The inherent hygroscopicity of this compound—its tendency to readily absorb moisture from the atmosphere—presents specific handling challenges that, if not properly managed, can compromise experimental accuracy and reproducibility.

This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your experiments from vial to analysis. We will move beyond simple instructions to explain the causality behind each critical step, empowering you to maintain the highest standards of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of L-Lactic Acid-d3 Sodium Salt.

Q1: What is L-Lactic Acid-d3 Sodium Salt and where is it used?

L-Lactic Acid-d3 Sodium Salt (CAS: 285979-84-2) is the deuterated form of L-Lactic Acid Sodium Salt, a compound naturally produced by living organisms as a by-product of glycolysis.[1][2] In the laboratory, its most common application is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) workflows.[3] The deuterium labels give it a higher molecular weight (approx. 115.08 g/mol ) than its endogenous counterpart, allowing it to be distinguished by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.[4][5]

Q2: What does "hygroscopic" mean and why is it a critical factor for this compound?

Hygroscopic means the material readily attracts and holds water molecules from the surrounding environment.[6] This is a critical issue for a powdered analytical standard for two primary reasons:

  • Inaccurate Weighing: If the compound absorbs atmospheric moisture, the weighed mass will be a combination of the compound and an unknown amount of water. This leads directly to the preparation of stock solutions with erroneously low concentrations, compromising the accuracy of your entire quantitative assay.[7][8]

  • Chemical Stability: While sodium lactate is generally stable, excessive moisture can potentially affect the long-term stability and physical characteristics of the powdered form.

Q3: What are the ideal long-term storage conditions?

To minimize moisture absorption and maintain chemical integrity, proper storage is paramount.

ParameterRecommended ConditionRationale
Temperature -20°C or 2-8°C[9]Follow the supplier-specific recommendation. Low temperatures slow potential degradation.
Atmosphere Tightly sealed container, preferably under an inert gas (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture.
Location Store inside a desiccator containing a suitable drying agent (e.g., silica gel).Provides a secondary barrier against ambient humidity, especially for frequently accessed materials.[10]

Always consult the Certificate of Analysis (CoA) or Safety Data Sheet (SDS) provided by your supplier for specific storage instructions, as they may vary.[4]

Q4: What is the best solvent for dissolving L-Lactic Acid-d3 Sodium Salt?

L-Lactic Acid-d3 Sodium Salt is highly soluble in water.[11] For most applications, high-purity (e.g., LC-MS grade) water is the recommended solvent for preparing a primary stock solution. Subsequent dilutions into mobile phase, methanol, or acetonitrile are common for creating working solutions compatible with analytical methods.

Q5: How stable are solutions of this compound?

Once dissolved, sodium lactate solutions are generally stable.[1] However, for use as a quantitative standard, long-term stability in solution should be verified. It is best practice to:

  • Store stock solutions at -20°C or colder in tightly sealed vials to prevent evaporation and potential microbial growth.

  • Prepare fresh working-level standards from the stock solution regularly.

  • For sensitive assays, perform periodic checks of the stock solution against a newly prepared standard to confirm its concentration has not changed.

Section 2: Experimental Protocols & Best Practices

Adherence to meticulous technique is non-negotiable when handling a hygroscopic standard. The following protocols are designed to be self-validating systems to ensure accuracy.

Protocol 2.1: Acclimatization and Opening of the Container

Causality: A container stored at low temperatures (-20°C or 2-8°C) will cause atmospheric moisture to condense on its cold surfaces if opened immediately at room temperature. This condensation can be rapidly absorbed by the hygroscopic powder upon opening, compromising the integrity of the entire vial.

Step-by-Step Methodology:

  • Transfer the sealed vial from the freezer/refrigerator to a desiccator at room temperature.

  • Allow the vial to equilibrate to ambient temperature for at least 60 minutes. The desiccator environment prevents moisture exposure during this critical warming period.

  • Once equilibrated, transfer the vial to a controlled environment for weighing, such as a glove box with low humidity or a balance with a desiccant chamber.[7]

  • Open the vial only for the minimum time required to remove the needed material.

Protocol 2.2: Accurate Weighing by Difference

Causality: Standard weighing on an open balance pan is not suitable for hygroscopic materials, as the material will continuously gain weight during the measurement.[8] Weighing by difference ensures that you are measuring the exact mass of solid transferred, irrespective of moisture absorption during the process.[12]

Step-by-Step Methodology:

  • Using an analytical balance, place the closed vial of L-Lactic Acid-d3 Sodium Salt (from Protocol 2.1) on the balance pan.

  • Record the initial mass of the vial and its contents to four decimal places (e.g., M1).

  • Quickly remove the vial from the balance. Using a clean spatula, transfer an approximate amount of the powder into a suitable vessel (e.g., a volumetric flask for stock solution preparation).

  • Immediately and securely recap the original vial.

  • Place the closed vial back onto the same analytical balance.

  • Record the final mass of the vial and its remaining contents (e.g., M2).

  • The exact mass of the compound transferred is calculated as: Mass Transferred = M1 - M2 .

This method ensures that any moisture absorbed by the compound while the vial was open does not affect the final calculated mass.

Protocol 2.3: Preparation of a High-Concentration Stock Solution

Causality: Preparing a concentrated primary stock solution minimizes the impact of any minor weighing errors. This stock can then be accurately diluted to create working standards.

Step-by-Step Methodology:

  • Choose a Class A volumetric flask of appropriate size (e.g., 10 mL).

  • Using the "Weighing by Difference" method (Protocol 2.2), transfer the desired mass of L-Lactic Acid-d3 Sodium Salt directly into the volumetric flask.

  • Add approximately half the final volume of the desired solvent (e.g., 5 mL of LC-MS grade water for a 10 mL flask).

  • Swirl the flask gently or use a vortex mixer until the solid is completely dissolved. Ensure no clumps remain.

  • Once fully dissolved, carefully add the solvent to the calibration mark on the neck of the flask. Use a pipette for the final drops to ensure accuracy.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the stock solution to a labeled, cryo-safe storage vial with a secure cap and store under the recommended conditions (e.g., -20°C).

Section 3: Troubleshooting Guide

Even with careful technique, issues can arise. This guide addresses common problems encountered during analysis.

Q: My quantitative results show high variability or poor accuracy. What is the likely cause?

A: This is the most common issue stemming from improper handling of a hygroscopic internal standard (IS).

  • Primary Suspect: Inaccurate IS Concentration. If the L-Lactic Acid-d3 Sodium Salt powder absorbed moisture before or during weighing, your stock solution concentration will be lower than calculated. Since the analyte-to-IS ratio is used for quantification, an incorrect IS concentration will directly lead to inaccurate results for your unknown samples.[13][14]

    • Solution: Review your handling procedures against the protocols in Section 2. If any doubt exists, prepare a fresh stock solution with strict adherence to the acclimatization and weighing-by-difference protocols.

  • Secondary Suspect: Inconsistent IS Addition. Variation in the volume of IS added to each sample will cause variability in the final results.

    • Solution: Use a calibrated positive displacement pipette for adding the IS to your samples to ensure a consistent volume is added every time. Verify pipette calibration regularly.

Q: I'm observing poor peak shape, signal suppression, or retention time drift for my analyte and internal standard in my LC-MS run.

A: This often points to matrix effects or issues with the final sample solution.

  • Possible Cause: Matrix Effects. Components in the sample matrix (e.g., salts, proteins) can interfere with the ionization of the analyte and the IS in the mass spectrometer source, either suppressing or enhancing the signal.[14]

    • Solution: L-Lactic Acid-d3 is an ideal IS because it co-elutes with the analyte and should experience the same matrix effects, thus correcting for them.[15] If problems persist, improve your sample preparation method (e.g., use solid-phase extraction or liquid-liquid extraction) to remove more interfering matrix components.

  • Possible Cause: pH or Solvent Mismatch. If the final sample solvent is significantly different from the mobile phase, it can cause peak distortion.

    • Solution: After adding the IS and performing any necessary dilutions, ensure the final sample is dissolved in a solvent that is as close in composition and pH to the initial mobile phase as possible.

Q: My internal standard signal is unexpectedly low or absent across the entire run.

A: This suggests a systemic issue with the IS itself or its introduction into the system.

  • Possible Cause: Degradation of IS Stock Solution. While unlikely if stored properly, degradation is possible over very long periods or if stored improperly (e.g., at room temperature, exposed to light).

    • Solution: Prepare a fresh stock solution from the solid material. Compare the signal from the new solution to the old one to confirm degradation.

  • Possible Cause: Error in Working Solution Preparation. A simple dilution error may have resulted in a working IS solution that is far too dilute.

    • Solution: Carefully re-prepare the working internal standard solution from your validated stock, double-checking all calculations and volumetric transfers.

Section 4: Data & Visualization

Workflow for Handling Hygroscopic Standards

The following diagram outlines the mandatory workflow for preserving the integrity of L-Lactic Acid-d3 Sodium Salt from storage to final use.

G cluster_storage Controlled Storage cluster_prep Weighing Preparation cluster_weighing Accurate Weighing cluster_solution Solution Preparation storage Store Vial at -20°C in Desiccator acclimate 1. Acclimate Sealed Vial to Room Temp (in Desiccator, >60 min) storage->acclimate weighing_env 2. Transfer to Low Humidity Environment (e.g., Glove Box) acclimate->weighing_env weigh1 3. Weigh Closed Vial (M1) weighing_env->weigh1 transfer 4. Quickly Transfer Powder to Volumetric Flask weigh1->transfer weigh2 5. Reweigh Closed Vial (M2) transfer->weigh2 calculate 6. Calculate Mass Transferred (Mass = M1 - M2) weigh2->calculate dissolve 7. Dissolve in Solvent calculate->dissolve final_solution 8. Store Stock Solution at -20°C dissolve->final_solution

Caption: Critical workflow for accurate weighing of hygroscopic standards.

Troubleshooting Decision Tree

If you encounter inaccurate quantitative data, use this logical guide to diagnose the root cause.

G start Inaccurate or Variable Quantitative Results check_is_prep Was IS Handling Protocol Followed Exactly? start->check_is_prep cause_weighing Root Cause: Moisture Absorption During Weighing check_is_prep->cause_weighing No check_pipetting Is IS Pipetting Verified as Accurate and Consistent? check_is_prep->check_pipetting Yes solution_weighing Solution: Prepare Fresh IS Stock Using Strict Protocol cause_weighing->solution_weighing end Problem Resolved solution_weighing->end cause_pipetting Root Cause: Inconsistent IS Volume Added to Samples check_pipetting->cause_pipetting No check_matrix Are Matrix Effects Suspected? check_pipetting->check_matrix Yes solution_pipetting Solution: Calibrate Pipette; Use Positive Displacement cause_pipetting->solution_pipetting solution_pipetting->end cause_matrix Root Cause: Ion Suppression or Enhancement check_matrix->cause_matrix Yes check_matrix->end No solution_matrix Solution: Improve Sample Cleanup (e.g., SPE, LLE) cause_matrix->solution_matrix solution_matrix->end

Sources

Technical Support Center: Ensuring Accurate Quantification with L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-Lactic Acid-d3 Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the accurate use of this stable isotope-labeled internal standard in quantitative analysis. Here, you will find in-depth answers to common questions and solutions to potential challenges encountered during your experiments.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, particularly LC-MS/MS, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of robust bioanalytical method development.[1][2] L-Lactic Acid-d3 Sodium Salt, as a deuterated analog of L-Lactic Acid, is an ideal internal standard because it shares near-identical chemical and physical properties with the endogenous analyte.[1] This ensures that it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[3][4]

Troubleshooting Guide: Addressing Common Issues

This section addresses specific problems that may arise during the use of L-Lactic Acid-d3 Sodium Salt and provides systematic solutions to resolve them.

Question 1: Why am I observing high variability in the internal standard signal across my samples?

Potential Causes and Solutions:

  • Inconsistent Addition of Internal Standard: The most fundamental source of variability is the inconsistent addition of the internal standard to each sample.

    • Solution: Ensure that the internal standard spiking solution is accurately and consistently added to all samples, including calibration standards and quality controls, at the very beginning of the sample preparation process.[4] Utilize calibrated pipettes and verify their performance regularly.

  • Precipitation of the Internal Standard: If the internal standard is added to a sample that causes it to precipitate, the amount in the final extract will be inconsistent.

    • Solution: Evaluate the solubility of L-Lactic Acid-d3 Sodium Salt in the initial sample matrix and the subsequent extraction solvents. It may be necessary to adjust the pH or the organic solvent composition to maintain its solubility throughout the sample preparation workflow.

  • Degradation of the Internal Standard: L-Lactic Acid-d3 Sodium Salt is generally stable, but harsh experimental conditions can lead to degradation.[5]

    • Solution: Assess the stability of the internal standard under your specific sample processing and storage conditions. This includes bench-top stability, freeze-thaw stability, and autosampler stability, as recommended by regulatory guidelines.[6][7] Avoid prolonged exposure to extreme pH or high temperatures.

  • Matrix Effects: Significant variations in the sample matrix between different samples can lead to differential ion suppression or enhancement of the internal standard signal.[8][9][10]

    • Solution: While a SIL internal standard is designed to minimize matrix effects, severe effects can still cause issues.[9] Optimize your sample clean-up procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at reducing matrix effects than simple protein precipitation.[11]

Question 2: My calibration curve is non-linear or has poor regression. What could be the cause?

Potential Causes and Solutions:

  • Inaccurate Preparation of Calibration Standards: Errors in the serial dilution of the analyte stock solution or the addition of the internal standard can lead to a non-linear calibration curve.

    • Solution: Carefully prepare all calibration standards from a validated stock solution.[6] Ensure that the concentration of the internal standard is constant across all calibration levels.[12][13]

  • Isotopic Contribution from the Analyte: At high concentrations, the natural abundance of isotopes in the unlabeled L-Lactic Acid can contribute to the signal of the d3-labeled internal standard, leading to a non-linear response.

    • Solution: Verify the isotopic purity of your L-Lactic Acid-d3 Sodium Salt.[14] If significant isotopic overlap is observed, you may need to use a higher-order regression model for your calibration curve or adjust the concentration of the internal standard.[12]

  • Detector Saturation: If the concentration of the analyte or the internal standard is too high, it can saturate the mass spectrometer's detector.

    • Solution: Dilute your samples to bring the analyte and internal standard concentrations within the linear dynamic range of the instrument. You may also need to adjust the concentration of your internal standard spiking solution.

Question 3: I am concerned about the potential for back-exchange of the deuterium labels. Is this a valid concern?

Potential Causes and Solutions:

  • Hydrogen-Deuterium Exchange: Deuterium labels on certain positions of a molecule can be susceptible to exchange with protons from the solvent, especially under acidic or basic conditions.[15]

    • Solution: The deuterium atoms on the methyl group (d3) of L-Lactic Acid are generally stable and not readily exchangeable under typical bioanalytical conditions. However, it is good practice to evaluate the stability of the label during method development. This can be done by incubating the internal standard in a blank matrix under the most extreme pH and temperature conditions of your assay and monitoring for any loss of the deuterium label by mass spectrometry.[14][15]

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling, storage, and application of L-Lactic Acid-d3 Sodium Salt.

1. How should I properly store L-Lactic Acid-d3 Sodium Salt?

  • Solid Form: The solid form of L-Lactic Acid-d3 Sodium Salt should be stored in a refrigerator at 2-8°C.[16]

  • In Solution: When prepared in a solvent, it is recommended to store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[17] Always store in tightly sealed containers to prevent moisture absorption.[17]

2. What is the recommended solvent for preparing a stock solution?

L-Lactic Acid-d3 Sodium Salt is soluble in water. For LC-MS applications, it is common to prepare stock solutions in a high-purity solvent that is compatible with your mobile phase, such as methanol or a mixture of methanol and water.

3. What is a typical concentration for the internal standard working solution?

The concentration of the internal standard should be consistent across all samples and should be chosen to provide a strong, but not saturating, signal on the mass spectrometer.[4] A common starting point is to prepare a working solution that, when added to the sample, results in a final concentration in the mid-range of the calibration curve.

4. Can I use L-Lactic Acid-d3 Sodium Salt for the quantification of D-Lactic Acid?

While chemically similar, it is not ideal. For chiral separations where L- and D-Lactic Acid are resolved chromatographically, it is best to use the corresponding deuterated enantiomer (D-Lactic Acid-d3) as the internal standard for D-Lactic Acid to ensure identical retention times and ionization behavior.[18][19][20] If the two enantiomers are not separated, L-Lactic Acid-d3 can be used, but it's important to validate that the method is free from chiral-specific matrix effects.

5. How do I assess the isotopic purity of my L-Lactic Acid-d3 Sodium Salt?

The isotopic purity can be assessed by infusing a solution of the internal standard into the mass spectrometer and acquiring a high-resolution mass spectrum. This will allow you to determine the relative abundance of the d3-labeled species compared to any unlabeled (d0) or partially labeled (d1, d2) species.[14]

Experimental Protocols

Protocol 1: Preparation of L-Lactic Acid-d3 Sodium Salt Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the internal standard.

Materials:

  • L-Lactic Acid-d3 Sodium Salt (solid)

  • HPLC-grade methanol

  • HPLC-grade water

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh a precise amount (e.g., 10 mg) of L-Lactic Acid-d3 Sodium Salt using an analytical balance. b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Add a small amount of HPLC-grade water to dissolve the solid. d. Once dissolved, bring the volume to the mark with HPLC-grade methanol. e. Cap the flask and invert several times to ensure homogeneity. f. Transfer the stock solution to a labeled, amber glass vial and store at -80°C.

  • Working Solution Preparation (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Perform a serial dilution of the stock solution. For example, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water. This will yield a 10 µg/mL intermediate solution. c. Pipette 1 mL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water to obtain the 1 µg/mL working solution. d. Store the working solution at -20°C when not in use.

Protocol 2: Building a Calibration Curve

Objective: To construct a calibration curve for the quantification of L-Lactic Acid.

Procedure:

  • Prepare a series of calibration standards by spiking a known concentration of unlabeled L-Lactic Acid into a blank matrix (e.g., charcoal-stripped plasma). A typical concentration range might be 1-1000 ng/mL.[13]

  • To a fixed volume of each calibration standard, add a constant volume of the L-Lactic Acid-d3 Sodium Salt working solution.

  • Process the calibration standards using your established sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • Analyze the extracted samples by LC-MS/MS.

  • For each calibration level, calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the corresponding concentration of the analyte.

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.[21]

Parameter Acceptance Criteria Reference
Calibration Curve Range Should cover the expected concentration range of the study samples.
Regression Model Typically linear with a weighting factor (e.g., 1/x or 1/x²).
Correlation Coefficient (r²) ≥ 0.99[21]
Accuracy of Back-Calculated Concentrations Within ±15% of the nominal value (±20% at the LLOQ).[21]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add L-Lactic Acid-d3 Sodium Salt (IS) Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification

Caption: Workflow for quantitative analysis using an internal standard.

Troubleshooting_Flow cluster_is IS Troubleshooting cluster_cal Calibration Troubleshooting cluster_matrix Matrix Effect Troubleshooting Start Inaccurate Results Check_IS Check IS Signal Consistency Start->Check_IS Check_Cal Check Calibration Curve Start->Check_Cal Check_Matrix Investigate Matrix Effects Start->Check_Matrix IS_Addition Verify IS Addition Check_IS->IS_Addition IS_Stability Assess IS Stability Check_IS->IS_Stability IS_Solubility Check IS Solubility Check_IS->IS_Solubility Cal_Prep Verify Standard Preparation Check_Cal->Cal_Prep Isotope_Overlap Check Isotopic Overlap Check_Cal->Isotope_Overlap Detector_Sat Check for Detector Saturation Check_Cal->Detector_Sat Optimize_Cleanup Optimize Sample Cleanup Check_Matrix->Optimize_Cleanup Change_Chrom Modify Chromatography Check_Matrix->Change_Chrom

Caption: Logical flow for troubleshooting inaccurate quantification.

References

  • Pharmaffiliates. L-Lactic Acid-d3 Sodium Salt. [Link]

  • Jungbunzlauer. Sodium L(+)-Lactate. [Link]

  • Dr. Ehrenstorfer. Introduction to stable isotope internal standards. YouTube. [Link]

  • Wikipedia. Sodium lactate. [Link]

  • WelchLab. Are You Using The Internal Standard Method In A Right Way? [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 1(1), 29-41. [Link]

  • Google Patents. Natural isotope calibration curve method for quantifying target analyte in sample.
  • International Journal of Pharmaceutical and Phytopharmacological Research. Matrix effect in bioanalysis: an overview. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link]

  • ResearchGate. Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. [Link]

  • Dr. Imre Blank's Homepage. STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards? [Link]

  • Food and Agriculture Organization of the United Nations. SODIUM LACTATE (SOLUTION). [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

  • Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]

  • PubMed Central. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • Google Patents.
  • Analytix. Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Macmillan Group. Applications and Synthesis of Deuterium-Labeled Compounds. [Link]

  • ResearchGate. Calibration of stable isotope labeled-internal standards (SIL-IS). [Link]

  • Heavy Water Board. Deuterium Labeled Compounds in Drug Discovery Process. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Chromatography Online. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • PubMed Central. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? [Link]

  • PubMed Central. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. [Link]

  • YouTube. Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • Hilaris Publisher. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]

  • PubMed Central. A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. [Link]

  • ZEOCHEM. Deuterium Labeled Compounds. [Link]

  • ResearchGate. USFDA. Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

Sources

Technical Support Center: L-Lactic Acid-d3 Sodium Salt Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with L-Lactic Acid-d3 Sodium Salt solutions. Below, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols designed to ensure the long-term stability and integrity of your experimental reagents.

Frequently Asked Questions (FAQs)

Q1: What is L-Lactic Acid-d3 Sodium Salt, and why is its stability crucial?

L-Lactic Acid-d3 Sodium Salt is a stable, isotopically labeled form of L-lactic acid sodium salt. The three deuterium atoms (d3) on the methyl group make it a valuable internal standard in mass spectrometry-based applications, such as metabolomics and pharmacokinetic studies, for the precise quantification of endogenous L-lactic acid.

The stability of your solution is paramount for experimental success. Degradation can lead to a decrease in the concentration of the labeled compound, the appearance of interfering impurities, and a potential loss of isotopic purity. These events can compromise the accuracy, reproducibility, and validity of your quantitative data.

Q2: What are the optimal storage conditions for long-term stability?

The optimal storage conditions can vary based on whether the product is in solid form or dissolved in a solvent. Always prioritize the manufacturer's specific recommendations provided on the product's certificate of analysis (CoA) or safety data sheet (SDS).

Based on available data, the following conditions are generally recommended:

  • As a solid: Store in a cool, dry, and well-ventilated place, protected from light.[1][2]

  • As an aqueous solution: Store refrigerated between +2°C and +8°C.[3] It is also critical to protect the solution from light.[3] For extended long-term storage (months), some suppliers recommend storing solutions at -20°C or even -80°C.[4]

Summary of Recommended Storage Conditions

FormTemperatureLight/Moisture ConditionsRecommended Duration
SolidRoom TemperatureCool, dry, well-ventilated area[1][2]Per manufacturer's expiry date
Aqueous Solution (Short-term)+2°C to +8°CProtect from light[3]Weeks to a month
Aqueous Solution (Long-term)-20°C or -80°CSealed, away from moisture[4]1 to 6+ months

Note: The shelf life of sodium lactate solutions can be extensive, with some manufacturers guaranteeing stability for up to 3 years under optimal conditions.[5][6]

Q3: What are the primary factors that can compromise the stability of the solution?

Several factors can negatively impact the stability of L-Lactic Acid-d3 Sodium Salt solutions:

  • Temperature: Elevated temperatures can accelerate chemical degradation and potentially support microbial growth if the solution is not sterile.[1][7]

  • Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to store solutions in amber vials or wrap clear vials in aluminum foil.[3]

  • pH: Extreme pH values can lead to hydrolysis or other chemical reactions. Sodium lactate solutions are typically stable in the pH range of 6.5 - 7.5.[8] Local tissue acidification is a known feature in certain inflammatory diseases, highlighting the importance of a stable pH for biological relevance.[9]

  • Oxidizing Agents: L-lactic acid and its salts are incompatible with strong oxidizing agents.[1][4] Contact with such chemicals can lead to rapid degradation.

  • Microbial Contamination: Non-sterile solutions are susceptible to microbial growth, which can consume lactate and alter the solution's composition and pH.

Q4: Can I freeze my L-Lactic Acid-d3 Sodium Salt solution? What is the proper procedure for freeze-thaw cycles?

Yes, freezing is a common method for long-term storage. However, repeated freeze-thaw cycles should be avoided as they can degrade the compound and introduce variability.

Best Practice: If you plan to use the solution over an extended period, aliquot the stock solution into smaller, single-use volumes before the initial freeze. This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.

Q5: What are the visible signs of degradation or contamination in my solution?

Regular visual inspection is a critical first step in stability assessment. Look for:

  • Color Change: The solution should be colorless to yellowish.[10] Any significant change in color may indicate chemical degradation.

  • Precipitation or Cloudiness: The formation of particulates or a cloudy appearance (turbidity) suggests precipitation of the salt or other components, or potential microbial contamination.[11]

  • pH Shift: A significant deviation from the expected pH range can indicate degradation or contamination.

If any of these signs are observed, the solution's integrity may be compromised, and it should not be used for sensitive quantitative experiments.

Troubleshooting Guide

This section addresses common problems encountered during the handling and use of L-Lactic Acid-d3 Sodium Salt solutions.

Problem: I observe precipitation in my solution after thawing.

Troubleshooting_Precipitation start Precipitation observed after thawing check_concentration Is the solution concentration near its solubility limit? start->check_concentration action_warm Gently warm the solution (e.g., 37°C) and vortex to redissolve. check_concentration->action_warm check_dissolved Did the precipitate redissolve? action_warm->check_dissolved issue_solubility Potential Issue: Concentration exceeds solubility at lower temperatures. check_dissolved->issue_solubility Yes issue_degradation Potential Issue: Chemical degradation or contamination. check_dissolved->issue_degradation No solution_dilute Solution: Consider preparing a more dilute stock or store at 4°C instead of freezing. issue_solubility->solution_dilute solution_discard Action: Discard the solution. Prepare a fresh stock using high-purity solvent. issue_degradation->solution_discard

Problem: My quantitative results are inconsistent between experiments.

Troubleshooting_Inconsistency start Inconsistent experimental results check_storage Was the stock solution stored properly (aliquoted, protected from light, correct temperature)? start->check_storage check_cycles Was the same stock vial subjected to multiple freeze-thaw cycles? check_storage->check_cycles Yes issue_degradation Root Cause: Probable degradation of the internal standard. check_storage->issue_degradation No check_cycles->issue_degradation Yes check_evaporation Was the vial properly sealed? Could solvent have evaporated? check_cycles->check_evaporation No solution_prepare Solution: Prepare a fresh stock solution from solid material. Implement strict aliquoting and storage protocols. issue_degradation->solution_prepare issue_concentration Root Cause: Concentration of the standard has changed. check_evaporation->issue_concentration Yes issue_concentration->solution_prepare

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous Stock Solution

This protocol describes the preparation of a 1 mg/mL sterile stock solution.

Materials:

  • L-Lactic Acid-d3 Sodium Salt (solid)

  • High-purity, sterile water (e.g., Milli-Q or HPLC-grade)

  • Sterile, amber glass vial with a screw cap

  • Calibrated analytical balance and weigh paper

  • Sterile pipette tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Tare: Place a clean, sterile weigh paper on the analytical balance and tare the weight.

  • Weigh: Carefully weigh out the desired amount of L-Lactic Acid-d3 Sodium Salt (e.g., 10 mg). Record the exact weight.

  • Transfer: Transfer the weighed solid into the sterile amber vial.

  • Dissolve: Using a calibrated pipette, add the calculated volume of sterile water to the vial to achieve the target concentration (e.g., for 10 mg, add 10 mL of water for a 1 mg/mL solution).

  • Mix: Cap the vial and vortex gently until the solid is completely dissolved.

  • Sterilize (Optional but Recommended): For maximum stability, filter the solution through a 0.22 µm sterile syringe filter into a final sterile, amber vial. This step is critical for preventing microbial contamination.

  • Label: Clearly label the vial with the compound name, concentration, date of preparation, and solvent.

  • Store: Store the solution at the recommended temperature (e.g., +2°C to +8°C for short-term, or aliquot and freeze at -20°C/-80°C for long-term storage).[3][4]

Protocol 2: A Basic Long-Term Stability Assessment

This protocol provides a framework for validating the stability of your solution under your specific laboratory conditions.

Objective: To determine if the concentration of L-Lactic Acid-d3 Sodium Salt changes over a defined period under specific storage conditions.

Procedure:

  • Prepare Stock: Prepare a fresh, sterile stock solution as described in Protocol 1. This will be your "Time 0" reference standard.

  • Aliquot: Dispense the remaining solution into multiple small, identical vials (e.g., 10-12 aliquots).

  • Store: Place the aliquots under the desired storage condition (e.g., -80°C).

  • Time 0 Analysis: Immediately analyze the "Time 0" reference standard using a validated analytical method (e.g., LC-MS/MS). This establishes the baseline concentration.

  • Periodic Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.

  • Thaw and Analyze: Allow the aliquot to thaw completely at room temperature, vortex gently, and analyze it using the exact same analytical method as the "Time 0" sample.

  • Compare Results: Compare the concentration of the aged aliquot to the "Time 0" baseline. A deviation of more than a predefined threshold (e.g., ±10%) may indicate instability. A similar approach was used to confirm the stability of sodium valproate solutions for 30 days.[11]

Data Analysis: The concentration at each time point should be compared to the initial concentration. The solution is considered stable if the measured concentration remains within an acceptable percentage of the initial value (e.g., 90-110%).

References

  • Redox. (2024). Safety Data Sheet Sodium Lactate. [Link]

  • Dimeski, G., et al. (n.d.). Long term stability of lactate in uncentrifuged sodium fluoride/potassium oxalate blood collection tubes. PubMed. [Link]

  • Ingredi. (n.d.). Shelf Life and Storage Conditions - Lactic Acid, Lactates and Blends. [Link]

  • Vigneron, J., et al. (2017). Long-term Physicochemical Stability of Concentrated Solutions of Sodium Valproate in Polypropylene Syringes for Administration in the Intensive Care Unit. International Journal of Pharmaceutical Compounding. [Link]

  • Jungbunzlauer. (n.d.). Sodium L(+)-Lactate. [Link]

  • Ingredi. (n.d.). Shelf Life. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Crystalloid Solutions in Intravenous Fluid Therapy. [Link]

  • DailyMed. (n.d.). Lactated Ringer's Injection, USP. [Link]

  • Interchim. (n.d.). L-Lactic acid. [Link]

  • Wikipedia. (n.d.). Sodium lactate. [Link]

  • MSF Medical Guidelines. (n.d.). RINGER LACTATE. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). SODIUM LACTATE (SOLUTION). [Link]

  • Arotec. (2024). 5 Common Stability Challenges in Lactate Sensors And How To Overcome Them. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024). (PDF) Crystalloid Fluids: The Mechanisms of Ringer's Lactate. [Link]

  • ResearchGate. (n.d.). Does Intravenous Lactated Ringer's Solution Raise Serum Lactate?. [Link]

  • MDPI. (n.d.). Targeting GPR68 Alleviates Inflammation and Lipid Accumulation in Metabolic Dysfunction-Associated Steatohepatitis. [Link]

Sources

Validation & Comparative

Comparative Technical Guide: L-Lactic Acid-d3 Sodium Salt vs. 13C-Labeled Lactate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research and drug development, the choice between L-Lactic Acid-d3 (Methyl-d3) Sodium Salt and 13C-labeled lactate (e.g., [U-13C3] or [1-13C]) is not merely a matter of cost—it is a decision dictated by the specific "question" your experiment asks.

  • Select L-Lactic Acid-d3 when your primary goal is absolute quantification (targeted metabolomics) via LC-MS/MS, provided you account for retention time shifts. It is a cost-effective internal standard (IS).

  • Select 13C-Lactate when your goal is Metabolic Flux Analysis (MFA) or pathway tracing. 13C offers superior bond stability, negligible kinetic isotope effects (KIE), and traceability into the TCA cycle without the label loss associated with proton exchange.

Part 1: The Physics & Chemistry of Labeling

To design robust experiments, one must understand the fundamental behavior of these isotopes within a biological matrix.

Stability and Exchangeability[1][2]
  • 13C-Lactate (Carbon Backbone): The Carbon-Carbon bond is non-exchangeable under physiological conditions. Whether the lactate is converted to pyruvate, alanine, or enters the TCA cycle via Acetyl-CoA, the 13C label remains integral to the carbon skeleton. This makes it the "Gold Standard" for tracing downstream metabolites.

  • L-Lactic Acid-d3 (Methyl-d3): The deuterium atoms are located on the methyl group (C3). While more stable than the alpha-proton (C2), these deuterons are not immune to loss. During high-turnover TCA cycling or gluconeogenesis, solvent water exchange can dilute the label, leading to underestimation of flux.

Kinetic Isotope Effect (KIE)

Enzymes discriminate against heavier isotopes.

  • Deuterium (2H): The mass doubling (H vs D) causes significant vibrational frequency changes.

    • Primary KIE: If the C-H bond breaks (e.g., LDH converting Lactate to Pyruvate involves the C2-H), reaction rates can drop significantly (

      
      ).
      
    • Secondary KIE: For Methyl-d3 , the C-H bonds do not break during the LDH step. However, hyperconjugation effects can still induce a secondary KIE (

      
      ), slightly altering pathway kinetics compared to native lactate.
      
  • Carbon-13 (13C): The mass difference (12 vs 13) is small relative to the total mass.[1] The KIE is negligible for most biological applications, ensuring the tracer behaves almost identically to the endogen.

Chromatographic Isotope Effect (LC-MS)

In Reverse-Phase Liquid Chromatography (RPLC):

  • Deuterated standards (d3) often elute slightly earlier than the native analyte due to weaker hydrophobic interactions. If the matrix contains co-eluting suppressors (e.g., phospholipids) at that specific retention time window, the IS and analyte may suffer different ionization suppression, compromising quantification accuracy.

  • 13C standards co-elute perfectly with the native analyte, ensuring they experience the exact same matrix effects.

Part 2: Comparative Data Analysis

The following table summarizes the operational differences for decision-making.

FeatureL-Lactic Acid-d3 (Methyl-d3)13C-Lactate (Universal/U-13C3)
Primary Application Absolute Quantification (Internal Standard)Metabolic Flux Analysis (Tracing)
Mass Shift +3.018 Da+3.003 Da (for U-13C3)
Detection Method Mass Spectrometry (LC-MS, GC-MS)NMR, Mass Spectrometry (LC/GC-MS)
Metabolic Stability Good (Methyl), but risk of exchange in TCAExcellent (Non-exchangeable)
Kinetic Isotope Effect Minor Secondary KIE (Methyl)Negligible
LC Retention Time Potential slight shift (vs native)Identical (vs native)
Cost Low / ModerateHigh
Solubility High (Sodium Salt form dissolves instantly)High (Sodium Salt form)

Part 3: Metabolic Fate Visualization

Understanding where your label goes is critical.[2] The diagram below illustrates why 13C is superior for downstream tracing (TCA Cycle), while d3 is sufficient for immediate conversion analysis (Pyruvate).

MetabolicFate cluster_legend Label Fate Lactate Lactate (Tracer) Pyruvate Pyruvate Lactate->Pyruvate LDH (Rev.) Alanine Alanine Pyruvate->Alanine ALT AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Oxaloacetate Oxaloacetate Pyruvate->Oxaloacetate PC (Anaplerosis) Citrate Citrate (TCA Entry) AcetylCoA->Citrate Citrate Synthase Oxaloacetate->Citrate Note1 13C: Retained in ALL steps (Ideal for Flux) Note2 d3 (Methyl): Retained in Pyruvate/Acetyl-CoA Lost/Diluted in TCA cycling via water exchange

Caption: Metabolic fate of Lactate tracers. 13C (Carbon backbone) is conserved through the TCA cycle. Deuterium (d3) is reliable up to Acetyl-CoA but risks solvent exchange during TCA cycling.

Part 4: Experimental Protocols

Protocol A: Absolute Quantification via LC-MS/MS

Target: Quantifying Lactate in Plasma/Cell Media. Tracer: L-Lactic Acid-d3 Sodium Salt (Internal Standard).

Rationale: The sodium salt is used for its superior handling properties (non-hygroscopic powder) compared to the free acid liquid.

  • Stock Preparation:

    • Dissolve L-Lactic Acid-d3 Sodium Salt in LC-MS grade water to 10 mM.

    • Note: Correct for the sodium mass (MW ~115.06 Da) to ensure accurate free acid equivalents.

  • Sample Extraction:

    • Aliquot 20 µL of plasma/media.

    • Spike IS: Add 10 µL of d3-Lactate stock (final conc. should mimic expected endogenous range, e.g., 2 mM).

    • Precipitation: Add 80 µL cold Methanol/Acetonitrile (1:1). Vortex 30s.

    • Centrifuge at 15,000 x g for 10 min at 4°C.

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred for polar acids like lactate.

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transitions (MRM):

      • Native Lactate: m/z 89.0 → 43.1

      • d3-Lactate: m/z 92.0 → 46.1 (Mass shift +3).

  • Data Processing:

    • Calculate Area Ratio (Native/IS).

    • QC Step: Check for retention time shift.[3][1] If d3 peak shifts >0.1 min from native, ensure the integration window is wide enough.

Protocol B: Metabolic Flux Analysis (MFA)

Target: Tracing Glycolytic vs. Oxidative Metabolism. Tracer: [U-13C3] Sodium Lactate.

  • Cell Culture Labeling:

    • Wash cells (PBS) to remove glucose/lactate.

    • Add medium containing 10 mM [U-13C3] Lactate (glucose-free or low-glucose depending on experimental design).

    • Incubate for steady-state (e.g., 6–24 hours) or kinetic timepoints (0, 15, 30, 60 min).

  • Quenching & Extraction:

    • Rapidly wash with ice-cold saline.

    • Quench with 80% MeOH (-80°C). Scrape cells.

    • Do NOT spike IS yet if you are analyzing mass isotopomer distribution (MID).

  • Derivatization (GC-MS approach):

    • Note: Lactate is poorly volatile. Derivatize with MTBSTFA or MSTFA.

    • Dry supernatant. Add 50 µL Methoxyamine/Pyridine (30°C, 90 min).

    • Add 50 µL MSTFA (37°C, 30 min).

  • Analysis:

    • Measure Mass Isotopomers: M+0 (89), M+1 (90), M+2 (91), M+3 (92).

    • Calculate Fractional Enrichment.

Part 5: Workflow Decision Matrix

Use this logic flow to select your material and method.

DecisionMatrix Start Experimental Goal? Quant Absolute Quantification (How much?) Start->Quant Flux Pathway Tracing (Where does it go?) Start->Flux Budget Budget Constraint? Quant->Budget Target Target Pathway? Flux->Target UseD3 Use L-Lactic Acid-d3 (Check RT shift) Budget->UseD3 Yes UseC13 Use 13C-Lactate (Gold Standard) Budget->UseC13 No PyruvateOnly Lactate -> Pyruvate Only Target->PyruvateOnly TCACycle TCA / Fatty Acid Synthesis Target->TCACycle UseD3_Caution d3 Acceptable (Watch for KIE) PyruvateOnly->UseD3_Caution UseC13_Mandatory 13C Mandatory (Avoids Exchange) TCACycle->UseC13_Mandatory

Caption: Decision matrix for selecting between Deuterated (d3) and Carbon-13 (13C) lactate based on experimental goals and budget.

References

  • NIH/PubMed (2025). 13C metabolic flux analysis: Classification and characterization. Retrieved from [Link]

  • American Chemical Society (2018). Primary Deuterium Kinetic Isotope Effects: A Probe for the Origin of the Rate Acceleration for Hydride Transfer. Retrieved from [Link]

  • Royal Society of Chemistry. Theoretical kinetic isotope effects for the hydride-transfer step in lactate dehydrogenase. Retrieved from [Link]

  • ResearchGate (2013). Internal Standard Choice: Deuterated or 13C Enriched? Retrieved from [Link]

Sources

Accuracy and Precision of L-Lactic Acid-d3 Sodium Salt as a Standard

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Executive Summary

In quantitative metabolomics and clinical diagnostics, L-Lactic Acid-d3 Sodium Salt represents a critical balance between cost-efficiency and analytical rigor. While Carbon-13 labeled analogs (


-Lactate) are theoretically superior due to the absence of chromatographic isotope effects, the deuterated sodium salt form offers distinct advantages in handling precision  and chemical stability  over free-acid liquid standards.

This guide objectively evaluates the accuracy and precision of L-Lactic Acid-d3 Sodium Salt, providing a validated LC-MS/MS workflow and a comparative decision matrix for selection against alternative internal standards.

Technical Profile & Stability Mechanics

The "Sodium Salt" Advantage

Lactic acid in its free acid form is a hygroscopic syrup that spontaneously polymerizes into lactoyllactic acid (dimers/trimers) upon storage, making accurate weighing for standard preparation notoriously difficult.

L-Lactic Acid-d3 Sodium Salt overcomes this via ionic stabilization:

  • Physical State: Crystalline solid.

  • Stoichiometry: 1:1 defined ratio (Lactate:Na), allowing for precise gravimetric preparation.

  • Stability: Resistant to polymerization; shelf-stable at room temperature (though -20°C is recommended for long-term isotopic integrity).

  • Solubility: Dissociates instantly in aqueous buffers to release the free L-Lactate-d3 anion.

Isotopic Specifications
  • Chemical Name: Sodium L-Lactate-3,3,3-d3[1]

  • Isotopic Enrichment: Typically

    
     atom D.
    
  • Mass Shift: +3 Da (M+3). This shift is sufficient to avoid overlap with the M+0 natural isotope envelope of lactate (Molecular Weight 89.07

    
     92.09 for the anion), provided the mass resolution is adequate to distinguish it from naturally occurring 
    
    
    
    isotopes.

Comparative Analysis: d3-Lactate vs. Alternatives

Comparison 1: d3-Lactate vs. -Lactate

The primary debate in small molecule quantitation is the Deuterium Isotope Effect (DIE) .

FeatureL-Lactic Acid-d3 (Na Salt)L-Lactic Acid-

(Na Salt)
Impact on Accuracy
Retention Time (RT) Slight Shift: C-D bonds are shorter/stronger than C-H, reducing lipophilicity. d3-Lactate often elutes 0.05–0.1 min earlier than endogenous lactate in RPLC.Identical:

atoms do not alter bond lengths significantly. Co-elutes perfectly with endogenous lactate.
Moderate: If matrix suppression varies sharply at the elution window, d3-Lactate may not perfectly compensate for ion suppression.
Cost Low/Medium: Efficient synthesis via H/D exchange.High: Complex synthesis required.None (Budgetary only).
Mass Spec Response Linear: Behaves identically in source ionization.Linear: Behaves identically.Neutral.
Fragmentation Specific: d3 label is usually on the methyl group (C3). Fragment ions containing C3 will retain the label.Universal: All carbons are labeled.Neutral.

Verdict: For routine clinical quantification (plasma/CSF) where chromatographic peaks are 5–10 seconds wide, the slight RT shift of d3-Lactate is negligible. For high-precision metabolic flux analysis (MFA) where absolute co-elution is critical to trace fractional enrichment,


 is preferred.
Comparison 2: d3-Sodium Salt vs. d3-Free Acid
  • Precision: The Sodium Salt allows for weighing errors

    
    . The Free Acid (liquid) requires density corrections and is prone to pipetting errors due to viscosity, often leading to CVs 
    
    
    
    in stock solution preparation.
  • Purity: Free acid commercial standards often contain 5–15% polymerized lactate, leading to under-quantification of the monomer unless hydrolyzed prior to use.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes L-Lactic Acid-d3 Sodium Salt for the quantification of L-Lactate in plasma/CSF, designed to minimize the impact of the deuterium isotope effect.

Reagents
  • Analyte: L-Lactic Acid (Endogenous).

  • Internal Standard (IS): L-Lactic Acid-d3 Sodium Salt (Final conc: 200 µM).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Workflow Logic
  • IS Spiking: The IS is added before protein precipitation to account for extraction losses.

  • HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is preferred over Reverse Phase (C18). HILIC retains polar acids better and often minimizes the resolution of the deuterium isotope shift compared to C18.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 11.5 mg of L-Lactic Acid-d3 Sodium Salt.

    • Dissolve in 10 mL water to create a 10 mM stock.

    • Self-Validation: Check pH; it should be neutral (~7.0). If acidic, the salt may have degraded or is impure.

  • Sample Extraction:

    • Aliquot 20 µL Plasma/CSF.[2]

    • Add 10 µL IS Working Solution (1 mM).

    • Add 170 µL cold Acetonitrile/Methanol (75:25) to precipitate proteins.

    • Vortex (30 sec) and Centrifuge (10 min @ 14,000 x g, 4°C).

  • LC-MS/MS Analysis:

    • Column: Amide-HILIC (2.1 x 100 mm, 1.7 µm).

    • Injection: 2 µL supernatant.

    • Transitions (Negative Mode ESI):

      • Lactate:

        
         (Quantifier)
        
      • Lactate-d3:

        
         (Quantifier)
        
Visualization: Analytical Workflow

Lactate_Workflow cluster_logic Quality Control Check Sample Biological Sample (Plasma/CSF) IS_Add Spike Internal Standard (L-Lactate-d3 Na Salt) Sample->IS_Add 20 µL Precip Protein Precipitation (ACN/MeOH) IS_Add->Precip + IS Correction Centrifuge Centrifugation 14,000g, 10 min Precip->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS Direct Inject Data Ratio Calculation (Area Analyte / Area IS) LCMS->Data MRM: 89->43 / 92->45 QC Check IS Area Stability (<15% variation) LCMS->QC

Caption: Optimized Isotope Dilution Mass Spectrometry (IDMS) workflow for lactate quantification.

Performance Data Summary

The following data represents typical performance metrics when using L-Lactic Acid-d3 Sodium Salt in the protocol described above.

MetricPerformance ValueNotes
Linearity (

)

Range: 0.1 – 20 mM
Intra-Assay Precision (CV%)

High precision due to gravimetric accuracy of the salt form.
Inter-Assay Precision (CV%)

Demonstrates long-term stability of the IS stock.
Recovery

Corrects for matrix effects efficiently.
Matrix Effect Factor

Ratio of (Analyte/IS) in matrix vs. solvent. Values near 1.0 indicate effective normalization.

Strategic Selection Guide

When should you choose L-Lactic Acid-d3 Sodium Salt over the


 alternative?

Decision_Matrix Start Select Internal Standard for Lactate Q1 Application Type? Start->Q1 Res_Clinical Routine Clinical / PK (High Throughput) Q1->Res_Clinical Res_Flux Metabolic Flux Analysis (Tracing Carbon Flow) Q1->Res_Flux Q2 Budget Constraints? Res_Clinical->Q2 Choice_13C USE L-Lactate-13C3 (Absolute Rigor) Res_Flux->Choice_13C Mandatory Choice_D3 USE L-Lactate-d3 Na Salt (Best Value/Performance) Q2->Choice_D3 Moderate/Low Budget Q2->Choice_13C Unlimited Budget

Caption: Decision matrix for selecting the appropriate stable isotope standard based on application and budget.

References

  • Wasek, B., & Arning, E. (2022).[2] Quantitation of Lactate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry.[2] Methods in Molecular Biology, 2546, 253-260.[2]

  • Schejen, J. L., et al. (2012). L(+) and D(-) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(-) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry. Experimental Diabetes Research.

  • Hermann, G., et al. (2013). Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Electrophoresis.

  • Sigma-Aldrich. (n.d.). L-(+)-Lactic acid Product Information Sheet.

  • Cayman Chemical. (n.d.). Frequently Asked Questions: Advantages of 13C vs Deuterated Standards.

Sources

Technical Deep Dive: Precision Lactate Quantification via Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of using a deuterated standard for lactate analysis Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of metabolic profiling and drug development, lactate is more than a byproduct; it is a critical biomarker for mitochondrial function, sepsis, and the Warburg effect in oncology. However, accurate quantification of lactate in complex biological matrices (plasma, cell culture media, tumor homogenates) is notoriously difficult due to significant matrix effects and high endogenous background levels.

This guide objectively compares quantification strategies, demonstrating why Deuterated Internal Standards (e.g., Sodium L-Lactate-d3) represent the superior methodological choice over external calibration or structural analogs. By correcting for ionization suppression and recovery variability, deuterated standards transform variable LC-MS/MS data into robust, regulatory-grade evidence.

The Analytical Challenge: Why External Calibration Fails

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, but it suffers from a critical vulnerability: Matrix Effects .

In Electrospray Ionization (ESI), co-eluting compounds (phospholipids, salts, proteins) compete for charge in the source droplet.

  • External Calibration: Assumes the analyte in the sample behaves exactly like the analyte in the neat solvent. This is rarely true. Biological matrices often suppress the signal by 20–50%, leading to gross underestimation of lactate levels.

  • Analog Internal Standards: Compounds with similar structures (e.g., chlorolactic acid) are sometimes used. However, they often have different retention times (RT) and do not co-elute perfectly with lactate. Therefore, they experience different matrix effects at their specific elution time, failing to correct the signal accurately.[1]

The Solution: Stable Isotope Dilution

Deuterated standards (Lactate-d3) are chemically identical to the analyte but mass-shifted. They co-elute (or nearly co-elute) with the target analyte, experiencing the exact same ion suppression and extraction losses.[1]

Comparative Analysis: Methodological Alternatives

The following table summarizes the performance metrics of three common quantification approaches.

FeatureExternal CalibrationAnalog Internal StandardDeuterated Internal Standard (Lactate-d3)
Principle Absolute peak area comparisonRatio to structurally similar compoundRatio to isotopically labeled isotopologue
Matrix Effect Correction None (High Risk)Partial (Dependent on RT overlap)Excellent (Co-elutes with analyte)
Recovery Correction NoneVariableFull correction for extraction loss
Precision (RSD) > 15% (in matrix)5–10%< 3%
Accuracy Low (Subject to ion suppression)ModerateHigh (95–105%)
Cost LowMediumHigh (but cost-effective for data quality)

Deep Dive: The Mechanism of Correction

To understand why the deuterated standard is superior, we must visualize the ionization environment.

Diagram 1: The Matrix Effect & Correction Mechanism

This diagram illustrates how the deuterated standard (IS) mirrors the analyte's behavior, correcting for signal suppression caused by co-eluting phospholipids.

MatrixEffect cluster_LC LC Separation (HILIC) cluster_ESI ESI Source (Ionization) cluster_MS Mass Analyzer Phospholipids Matrix Interferences (Phospholipids) Droplet Charged Droplet Competition Phospholipids->Droplet Co-elution Lactate Analyte: Lactate (m/z 89) Lactate->Droplet Co-elution LactateD3 IS: Lactate-d3 (m/z 92) LactateD3->Droplet Co-elution Signal_L Suppressed Signal (Lactate) Droplet->Signal_L Ion Suppression Signal_D Suppressed Signal (Lactate-d3) Droplet->Signal_D Identical Suppression Ratio Calculated Ratio (Invariant) Signal_L->Ratio Numerator Signal_D->Ratio Denominator

Caption: Figure 1: Co-elution of Lactate-d3 ensures it experiences the exact same ionization suppression as the analyte, allowing the ratio to remain constant despite matrix interference.

Expert Insight: The Deuterium Isotope Effect

While deuterated standards are the industry standard, a high-level scientist must acknowledge a subtle physical phenomenon: the Deuterium Isotope Effect .

Replacing hydrogen with deuterium slightly changes the lipophilicity of the molecule. In Reversed-Phase Chromatography (C18), deuterated compounds may elute slightly earlier than their non-deuterated counterparts.

  • The Risk: If the shift is significant, the IS may elute outside the suppression zone of the analyte, reducing correction efficiency.

  • The Mitigation: For small polar molecules like lactate, HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18. In HILIC modes, the isotope effect is often negligible, ensuring perfect co-elution.

  • The "Platinum" Alternative: If strict regulatory validation (GLP) requires absolute retention time matching, 13C-labeled lactate (e.g., Sodium L-Lactate-13C3) can be used. Carbon-13 does not alter retention time. However, for most research applications, Lactate-d3 provides >95% accuracy at a lower cost.

Validated Experimental Protocol

Objective: Quantification of L-Lactate in Human Plasma using Sodium L-Lactate-d3.

Materials
  • Analyte: Sodium L-Lactate.

  • Internal Standard (IS): Sodium L-Lactate-d3 (methyl-d3).

  • Column: Amide HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 95:5 Water/ACN + 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: 10:90 Water/ACN + 10 mM Ammonium Acetate (pH 9.0).

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add IS: Lactate-d3 (Final conc. 10 µM) Sample->IS_Add Precipitation Protein Precipitation Add 450 µL Cold ACN IS_Add->Precipitation Centrifuge Centrifuge 13,000 x g, 10 min Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis (HILIC Mode) Supernatant->LCMS

Caption: Figure 2: Step-by-step sample preparation workflow utilizing protein precipitation and internal standard addition prior to extraction.

Step-by-Step Methodology
  • Standard Preparation: Prepare a stock solution of Lactate (100 mM) and Lactate-d3 (10 mM) in water.

  • Spiking (The Critical Step): Add 10 µL of Lactate-d3 working solution to 50 µL of plasma before any other processing. This ensures the IS corrects for extraction losses during protein precipitation.

  • Protein Precipitation: Add 450 µL of cold Acetonitrile (ACN) to the sample. Vortex vigorously for 30 seconds.

    • Why ACN? Methanol can cause on-column esterification of lactate; ACN is safer for organic acid analysis.

  • Centrifugation: Spin at 13,000 x g for 10 minutes at 4°C.

  • Injection: Transfer 100 µL of the supernatant to a vial. Inject 2–5 µL into the LC-MS/MS.

MS/MS Parameters (Negative Mode ESI)

Lactate ionizes best in negative mode ([M-H]-).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Lactate 89.043.1-15
L-Lactate-d3 92.046.1-15

Note: Transitions may vary slightly based on the specific deuteration pattern (e.g., methyl-d3 vs. universal-d3). Always verify with product specification sheets.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Waters Application Notes. Link

  • Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005. Link

  • Yuan, M., et al. "A targeted metabolomics method for quantification of lactate and pyruvate in biological samples." Journal of Chromatography B, 2017. Link

  • Sigma-Aldrich. "Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS." Technical Bulletin. Link

  • BenchChem. "The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry." BenchChem Technical Guides. Link

Sources

A Senior Application Scientist's Guide to Quantifying L-Lactic Acid in Complex Biological Matrices: The Case for L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the accurate quantification of endogenous metabolites like L-lactic acid is paramount. Its levels in biological fluids such as blood and urine are a critical indicator of metabolic status, particularly in conditions like metabolic acidosis, sepsis, and hypoxia.[1][2][3] However, the inherent complexity and variability of biological matrices present significant analytical challenges.[4][5] This guide provides an in-depth comparison of internal standards for the precise measurement of L-lactic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS), making a compelling, data-supported case for the superior specificity of L-Lactic Acid-d3 Sodium Salt.

The Imperative for an Ideal Internal Standard in LC-MS/MS

The principle of stable isotope dilution (SID) coupled with LC-MS/MS is the gold standard for quantifying small molecules in complex samples. This technique relies on the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte of interest at the very beginning of the sample preparation process.[6][7] This "internal standard" (IS) experiences the same physical and chemical variations as the endogenous analyte—including degradation, extraction inefficiencies, and ionization suppression or enhancement in the mass spectrometer.[4][8] By measuring the ratio of the endogenous analyte to the SIL IS, we can correct for these variations, ensuring a highly accurate and precise measurement.[9]

An ideal SIL IS should be:

  • Chemically Identical: It must behave identically to the analyte during sample preparation and chromatography.

  • Mass Differentiable: It must have a distinct mass-to-charge ratio (m/z) from the analyte for separate detection by the mass spectrometer.

  • Isotopically Pure and Stable: It should not contain significant amounts of the unlabeled analyte and the isotope label must not exchange during the analytical process.

  • Non-Interfering: It must not be present endogenously and should not convert to the analyte.

Comparative Analysis of Internal Standards for L-Lactic Acid

While several SIL forms of lactic acid are available, their suitability varies. The primary contenders are carbon-13 (¹³C) labeled and deuterium (D) labeled lactic acid. L-Lactic Acid-d3 Sodium Salt, where three hydrogen atoms on the methyl group are replaced by deuterium, offers distinct advantages.[10][11]

FeatureL-Lactic Acid-d3 Sodium Salt (d3)L-Lactic Acid-¹³C₃L-Lactic Acid-¹³C₁Structural Analogue (e.g., Oxalic Acid)
Mass Shift +3 Da+3 Da+1 DaVaries
Co-elution IdenticalIdenticalIdenticalDifferent
Ionization Behavior IdenticalIdenticalIdenticalDifferent
Potential for Metabolic Scrambling LowVery LowVery LowNot Applicable
Isotopic Contribution to Analyte Signal MinimalMinimalCan be significant if purity is lowNone
Cost-Effectiveness Generally FavorableHigherHighLow
Overall Suitability Excellent ExcellentGoodPoor

Causality Behind the Comparison:

  • Mass Shift: A mass shift of +3 Da, as provided by both d3 and ¹³C₃ variants, is ideal.[11] It provides a clear separation from the natural isotopic distribution of the unlabeled analyte (M+1 and M+2 peaks), minimizing potential for cross-talk and improving the accuracy of quantification. A +1 Da shift can sometimes suffer from interference from the analyte's natural ¹³C isotope abundance.[11]

  • Co-elution and Ionization: As true isotopologues, both d3 and ¹³C-labeled standards co-elute perfectly with the endogenous L-lactic acid and exhibit identical behavior in the ion source.[8] This is a critical advantage over structural analogues, which may elute at a different time and experience different matrix effects, leading to inaccurate correction.[12]

  • Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond.[13][14] The deuterium labels on the methyl group of L-Lactic Acid-d3 are not readily exchangeable and are unlikely to be cleaved during metabolism, ensuring the integrity of the standard throughout the analytical process.[15][16] This makes it a highly reliable tracer.

Validated Experimental Protocol: Quantification of L-Lactic Acid in Human Plasma

This section details a robust, self-validating protocol for the quantification of L-lactic acid in human plasma using L-Lactic Acid-d3 Sodium Salt as the internal standard. This method is designed to meet the stringent requirements of regulatory bodies like the FDA.[17][18][19][20]

Materials and Reagents
  • Analytes: L-Lactic Acid, L-Lactic Acid-d3 Sodium Salt (≥98 atom % D)[11]

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid

  • Matrix: Drug-free human plasma

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) IS_Addition Add IS Working Solution (50 µL L-Lactic Acid-d3) Sample->IS_Addition Vortex1 Vortex Mix (10s) IS_Addition->Vortex1 PPT Add Protein Precipitation Solvent (400 µL ACN) Vortex1->PPT Vortex2 Vortex Mix (1 min) PPT->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject (5 µL) Reconstitute->Inject LC Chiral LC Separation Inject->LC MS Tandem Mass Spectrometry (MRM, Negative Ion Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Quantify against Calibration Curve Ratio->Calibrate

Caption: LC-MS/MS workflow for L-lactic acid quantification.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare stock solutions of L-Lactic Acid and L-Lactic Acid-d3 Sodium Salt in water.

    • Create a series of calibration standards by spiking drug-free plasma with L-Lactic Acid stock solution to achieve a concentration range of 2–400 µmol/L.[1][2]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare the Internal Standard (IS) working solution (e.g., 50 µmol/L L-Lactic Acid-d3) in water.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

    • Add 50 µL of the IS working solution to every tube except for blank matrix samples. This initial step is critical as the IS immediately begins to track the analyte through every subsequent step.

    • Vortex for 10 seconds.

    • Add 400 µL of ice-cold acetonitrile. Acetonitrile is an efficient protein precipitant, crashing out larger molecules that would otherwise interfere with the analysis.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase. This step concentrates the analyte and ensures compatibility with the LC system.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: A chiral column is essential to separate L- and D-lactic acid enantiomers if D-lactic acid is also of interest.[3][21][22] An Astec CHIROBIOTIC R column is a suitable choice.[1] For L-lactic acid alone, a reversed-phase C18 column can also be used.[23]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transitions:

      • L-Lactic Acid: Q1: 89.0 -> Q3: 43.0

      • L-Lactic Acid-d3 (IS): Q1: 92.0 -> Q3: 46.0

Method Validation and Performance Data

A full method validation should be performed according to FDA guidelines, assessing selectivity, accuracy, precision, recovery, calibration curve, and stability.[5][18]

Validation ParameterAcceptance Criteria (FDA)Typical Performance with L-Lactic Acid-d3
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Accuracy ±20%; Precision ≤20%2 µmol/L[24]
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 7.2%[12]
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 8.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.5% to 6.2%
Matrix Effect CV of IS-normalized factor ≤ 15%< 10%
Recovery Consistent and precise> 85%

The data presented are representative values based on published literature and demonstrate the high quality of data achievable with this methodology.[12][24]

Conclusion: Ensuring Data Integrity with the Right Isotope

The quantification of endogenous molecules like L-lactic acid demands the highest level of analytical rigor. While various internal standards exist, L-Lactic Acid-d3 Sodium Salt emerges as a superior choice due to its ideal mass shift, chemical and metabolic stability, and its ability to perfectly mimic the behavior of the endogenous analyte from sample collection to detection.[4][9] By correcting for inevitable sample-to-sample variations, its use ensures the generation of highly specific, accurate, and reproducible data. For any study where L-lactic acid is a key biomarker, the adoption of L-Lactic Acid-d3 Sodium Salt as the internal standard is a critical step in building a self-validating system that guarantees the trustworthiness and integrity of the final results.

References

  • Lee, J. W., et al. (2018). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE, 13(7), e0200521. [Link]

  • Zhang, G., et al. (2013). Comparison of a Stable Isotope-Labeled and an Analog Internal Standard for the Quantification of Everolimus by a Liquid Chromatography-Tandem Mass Spectrometry Method. Therapeutic Drug Monitoring, 35(5), 682-688. [Link]

  • Pharmaffiliates. (n.d.). L-Lactic Acid-d3 Sodium Salt. Pharmaffiliates. [Link]

  • Wang, Y., et al. (2024). A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows. Metabolites, 14(4), 201. [Link]

  • de Haas, R., et al. (2016). L(+) and D(−) Lactate Are Increased in Plasma and Urine Samples of Type 2 Diabetes as Measured by a Simultaneous Quantification of L(+) and D(−) Lactate by Reversed-Phase Liquid Chromatography Tandem Mass Spectrometry. Journal of Diabetes Research, 2016, 6849032. [Link]

  • Henry, H., et al. (2011). Sensitive determination of D-lactic acid and L-lactic acid in urine by high-performance liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 26(4), 425-428. [Link]

  • Takeda, S., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Analytical Sciences, 39(6), 947-953. [Link]

  • Edlund, U., et al. (1993). Salt formation of lactic acid oligomers as matrix for sustained release of drugs. Journal of Controlled Release, 27(3), 237-244. [Link]

  • Pirali, T., et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 773-791. [Link]

  • IONTOX. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. IONTOX. [Link]

  • Al-Duwaire, R., et al. (2024). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Molecules, 29(13), 3097. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6204. [Link]

  • ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]

  • Zheng, J., et al. (2023). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 13(11), 1145. [Link]

  • de Wit, J. C., & Rombouts, F. M. (1990). The antimicrobial activity of sodium lactate. Food Microbiology, 7(2), 113-120. [Link]

  • Al-Majdoub, Z. M., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • Tsikas, D. (2019). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Pharmaceutical and Biomedical Analysis, 164, 556-566. [Link]

  • GMP Compliance. (2013). Bioanalytical Method Validation: What does the FDA expect?. gmp-compliance.org. [Link]

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]

Sources

Quantifying the Kinetic Isotope Effect of L-Lactic Acid-d3 Sodium Salt: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a molecule is paramount. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, can significantly alter a compound's pharmacokinetic profile by modulating its metabolic rate. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool in drug discovery and development.[1][2][][4] This guide provides an in-depth technical comparison of L-Lactic Acid and its deuterated analogue, L-Lactic Acid-d3 Sodium Salt, offering a framework for quantifying the KIE in a biologically relevant context.

The Foundation: Understanding the Kinetic Isotope Effect

The Kinetic Isotope Effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[5] Formally, it is the ratio of the rate constant for the reaction with the lighter isotope (k_L) to that with the heavier isotope (k_H):

KIE = k_L / k_H [5]

This effect arises from the difference in zero-point vibrational energies of bonds involving lighter versus heavier isotopes. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[6] Consequently, reactions involving the cleavage of a C-D bond are often slower than those involving a C-H bond. This principle is increasingly exploited in drug design to protect metabolically vulnerable positions in a molecule, potentially leading to improved drug exposure, reduced toxic metabolite formation, and enhanced therapeutic efficacy.[2][][7][8]

In the context of L-Lactic Acid, the deuteration of the methyl group to form L-Lactic Acid-d3 creates a substrate where the C-H bonds, potentially targeted by metabolic enzymes, are replaced by more robust C-D bonds.

L-Lactic Acid Metabolism: The Biological Context

L-Lactic acid is a key metabolite in cellular metabolism, primarily produced from pyruvate by the enzyme lactate dehydrogenase (LDH).[9][10][11] This reversible reaction is crucial for regenerating NAD+ to sustain glycolysis under anaerobic conditions.[11] The subsequent oxidation of lactate back to pyruvate is a critical step for its entry into the tricarboxylic acid (TCA) cycle for complete oxidation.[9] The enzymes involved in lactate metabolism are therefore prime candidates for exhibiting a KIE when presented with a deuterated substrate.

Below is a diagram illustrating the central role of Lactate Dehydrogenase (LDH) in the metabolism of L-Lactic Acid.

Figure 1. L-Lactic Acid Metabolism via Lactate Dehydrogenase (LDH). Pyruvate Pyruvate L_Lactic_Acid L-Lactic Acid Pyruvate->L_Lactic_Acid LDH NADH -> NAD+ L_Lactic_Acid_d3 L-Lactic Acid-d3 Pyruvate->L_Lactic_Acid_d3 LDH NADH -> NAD+ L_Lactic_Acid->Pyruvate LDH NAD+ -> NADH L_Lactic_Acid_d3->Pyruvate LDH NAD+ -> NADH

Caption: Metabolic conversion of Pyruvate to L-Lactic Acid and its deuterated form.

Quantifying the KIE: A Comparative Experimental Workflow

To objectively quantify the KIE of L-Lactic Acid-d3 Sodium Salt, a comparative in vitro experiment using purified Lactate Dehydrogenase (LDH) is proposed. This approach allows for the direct measurement of the enzymatic reaction rates for both the deuterated and non-deuterated substrates under controlled conditions.

The following diagram outlines the experimental workflow.

Figure 2. Experimental Workflow for KIE Determination. cluster_prep 1. Reagent Preparation cluster_assay 2. Enzymatic Assay cluster_analysis 3. Data Acquisition & Analysis Substrates Prepare solutions of: - L-Lactic Acid Sodium Salt - L-Lactic Acid-d3 Sodium Salt Reaction_H Incubate LDH and NAD+ with L-Lactic Acid Substrates->Reaction_H Reaction_D Incubate LDH and NAD+ with L-Lactic Acid-d3 Substrates->Reaction_D Enzyme Prepare Lactate Dehydrogenase (LDH) solution Enzyme->Reaction_H Enzyme->Reaction_D Cofactor Prepare NAD+ solution Cofactor->Reaction_H Cofactor->Reaction_D Monitoring Monitor NADH production at 340 nm over time for both reactions Reaction_H->Monitoring Reaction_D->Monitoring Rate_Calculation Calculate initial reaction rates (v₀) for both substrates Monitoring->Rate_Calculation KIE_Calculation Calculate KIE = v₀(H) / v₀(D) Rate_Calculation->KIE_Calculation

Caption: Step-by-step workflow for the in vitro determination of the KIE.

Experimental Protocol: In Vitro LDH Activity Assay

This protocol details the steps for measuring the initial rates of oxidation of L-Lactic Acid and L-Lactic Acid-d3 by LDH.

Materials:

  • Purified Lactate Dehydrogenase (from rabbit muscle or other suitable source)

  • L-Lactic Acid Sodium Salt

  • L-Lactic Acid-d3 Sodium Salt[12][13]

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Reaction Buffer (e.g., 100 mM Glycine-NaOH, pH 9.5)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of L-Lactic Acid and L-Lactic Acid-d3 in the reaction buffer at a concentration of 100 mM.

    • Prepare a stock solution of NAD+ in the reaction buffer at a concentration of 50 mM.

    • Prepare a working solution of LDH in the reaction buffer at a suitable concentration (to be determined empirically to ensure a linear reaction rate for at least 60 seconds).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to measure absorbance at 340 nm.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C).

  • Reaction Mixture Preparation (for a 1 mL final volume):

    • In a cuvette, add:

      • 850 µL of Reaction Buffer

      • 100 µL of 100 mM substrate solution (either L-Lactic Acid or L-Lactic Acid-d3)

      • 50 µL of 50 mM NAD+ solution

    • Mix gently by pipetting.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding a small, predetermined volume of the LDH working solution (e.g., 10 µL) to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm for a period of 1-2 minutes, recording data points every 5-10 seconds. The increase in absorbance corresponds to the production of NADH.

  • Data Analysis:

    • Plot absorbance at 340 nm versus time.

    • Determine the initial linear portion of the curve and calculate the slope (ΔAbs/min). This represents the initial reaction rate (v₀).

    • Convert the rate from ΔAbs/min to µmol/min using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the experiment for both L-Lactic Acid and L-Lactic Acid-d3 at various substrate concentrations to determine kinetic parameters such as Vmax and Km.

Comparative Performance Data

The following table presents hypothetical yet plausible data from the described LDH assay, comparing the kinetic parameters of L-Lactic Acid and L-Lactic Acid-d3.

ParameterL-Lactic Acid (Unlabeled)L-Lactic Acid-d3 (Deuterated)Kinetic Isotope Effect (KIE)
Vmax (µmol/min) 15.2 ± 0.87.8 ± 0.5V_KIE = 1.95
Km (mM) 0.25 ± 0.030.26 ± 0.04Km_KIE ≈ 1
Vmax/Km 60.830.0(V/K)_KIE = 2.03

Interpretation of Results:

  • Vmax: The maximal reaction rate (Vmax) for the deuterated substrate is significantly lower, indicating a slower catalytic turnover. The resulting V_KIE of 1.95 is a direct measure of the primary kinetic isotope effect on the rate-limiting step of the enzymatic reaction.

  • Km: The Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, is nearly identical for both substrates. This suggests that the deuterium substitution does not significantly affect the binding affinity of the substrate to the enzyme's active site.

  • Vmax/Km: The catalytic efficiency (Vmax/Km) is consequently lower for the deuterated substrate. The (V/K)_KIE of 2.03 provides a comprehensive measure of the overall impact of deuteration on the enzyme's ability to process the substrate.

Alternative Methodologies for KIE Determination

While the spectrophotometric assay is a robust and accessible method, other techniques can provide more detailed insights into the KIE.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR can be used to measure the KIE at natural abundance or with isotopically enriched materials.[5] This method is particularly powerful for elucidating the specific sites of isotopic fractionation.

  • Mass Spectrometry (MS): Isotope Ratio Mass Spectrometry (IRMS) and LC-MS can be employed to determine the ratio of deuterated to non-deuterated products, providing a precise measure of the KIE.[5][14]

Conclusion and Implications for Drug Development

The quantification of the kinetic isotope effect for L-Lactic Acid-d3 Sodium Salt demonstrates the profound impact of deuterium substitution on metabolic stability. A significant KIE, as illustrated in our hypothetical data, suggests that deuteration at the methyl position of lactic acid can substantially slow its enzymatic oxidation by LDH.

For drug development professionals, this has several important implications:

  • Metabolic Switching: By slowing metabolism at a specific site, deuteration can redirect metabolism towards alternative pathways, a phenomenon known as metabolic switching.[7]

  • Improved Pharmacokinetics: A reduced rate of metabolism can lead to a longer half-life and increased systemic exposure of a drug, potentially allowing for lower or less frequent dosing.[2][]

  • Reduced Toxicity: If a toxic metabolite is formed through the cleavage of a C-H bond, deuteration at that position can mitigate its formation.[7]

The principles and methodologies outlined in this guide provide a solid foundation for researchers to investigate the KIE of their own deuterated compounds. By understanding and quantifying this effect, scientists can more effectively design and develop safer and more efficacious therapeutics.

References

  • Kinetic isotope effect. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

  • Guengerich FP, KIE in Cytochrome P450 Reactions. Methods in Enzymology. 2017. [Link]

  • Gant TG. Deuterium in Drug Discovery and Development. ResearchGate. Published online August 7, 2025. [Link]

  • Luo J, Koenigsman S, Salem N, L-carnitine for the treatment of fatigue in patients with cancer: a systematic review. Journal of Pain and Symptom Management. 2013;45(4):768-777. [Link]

  • Antollini SS, Barrera NP, Altabe S, de Mendoza D, Bellido C. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. 2012;14(2):151-160. [Link]

  • Richard JP. A Simple Method to Determine Kinetic Deuterium Isotope Effects Provides Evidence that Proton Transfer To Carbon Proceeds Over and not Through the Reaction Barrier. Journal of the American Chemical Society. 2008;130(41):13542-13543. [Link]

  • Kinetic Isotope Effect: Principles and its use in mechanism investigation. EPFL. Accessed January 31, 2026. [Link]

  • L-Lactic Acid-d3 Sodium Salt. Pharmaffiliates. Accessed January 31, 2026. [Link]

  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. 2012;17(4):3721-3736. [Link]

  • Knowles R. Kinetic Isotope Effects in Organic Chemistry. Macmillan Group Meeting. Published online September 14, 2005. [Link]

  • Pirali T, Serafini M, Cargnin S, Genazzani AA. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. 2023;22(8):649-666. [Link]

  • Adeva-Andany M, López-Ojén M, Funcasta-Calderón R, Ameneiros-Rodríguez E, Donapetry-García C, Vila-Altesor M, Rodríguez-Seijas J. Enzymes involved in l-lactate metabolism in humans. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. 2014;1842(9):1587-1599. [Link]

  • De Feyter HM, Behar KL, Rao JU, et al. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Journal of Cerebral Blood Flow & Metabolism. 2018;38(11):1949-1961. [Link]

  • Lactic acid. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

  • Lactic Acidosis. Cleveland Clinic. Published online June 13, 2023. [Link]

  • Lactic acid: Key Roles in Human Metabolism, Diseases, and Health Implications. Metanotitia. Accessed January 31, 2026. [Link]

  • Shao L, Hewitt MC. The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives. 2010;23(6):398-404. [Link]

  • Connor H, Woods HF, Ledingham JG. Comparison of the kinetics and utilisation of D(-)-and L(+)-sodium lactate in normal man. Annals of Nutrition and Metabolism. 1983;27(6):481-487. [Link]

  • Enzymes involved in l-lactate metabolism in humans. SciSpace. Accessed January 31, 2026. [Link]

  • Boulton L, Yang B, Chandrasena G, et al. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. 2017;56(44):5849-5851. [Link]

Sources

A Researcher's Guide to Accurate D- and L-Lactic Acid Analysis: A Comparative Study of Methodologies Utilizing Labeled Standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereoisomers of lactic acid, D-lactic acid and L-lactic acid, while structurally similar, possess distinct metabolic origins and physiological implications. Accurate quantification of each enantiomer is paramount in various research and clinical settings, from monitoring metabolic disorders to quality control in the food and pharmaceutical industries. This guide provides an in-depth comparison of analytical methodologies for D- and L-lactic acid, with a particular focus on the significant advantages conferred by the use of stable isotope-labeled internal standards. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide a detailed protocol for a robust LC-MS/MS method, empowering researchers to achieve the highest level of accuracy and precision in their analyses.

Introduction: The Significance of Chiral Distinction

Lactic acid, a key metabolite in cellular respiration, exists as two chiral molecules, or enantiomers: D-lactic acid and L-lactic acid.[1][2] L-lactic acid is the predominant form in humans, playing a crucial role in energy metabolism, particularly during strenuous exercise.[1][3] Conversely, D-lactic acid is primarily a product of bacterial metabolism and is typically present in humans at very low concentrations.[4]

The clinical relevance of distinguishing between these two isomers is profound. Elevated levels of D-lactic acid can lead to a rare but serious condition known as D-lactic acidosis, characterized by metabolic acidosis and neurological symptoms, often occurring in individuals with short bowel syndrome or other forms of gastrointestinal malabsorption.[4][5][6][7] Standard lactate assays often only measure the L-isomer, potentially leading to a misdiagnosis if D-lactic acidosis is not specifically investigated.[6][8] Therefore, analytical methods capable of accurately and selectively quantifying both D- and L-lactic acid are essential for both clinical diagnostics and research into metabolic pathways.[9][10]

Analytical Approaches: A Comparative Overview

Several analytical techniques have been employed for the determination of lactic acid enantiomers, each with its own set of advantages and limitations.

  • Enzymatic Assays: These methods utilize stereospecific enzymes, D-lactate dehydrogenase and L-lactate dehydrogenase, to catalyze the oxidation of their respective lactate isomers.[11][12] While relatively simple and cost-effective, enzymatic assays can suffer from a lack of sensitivity and specificity, particularly at low concentrations and in complex biological matrices.[10]

  • Gas Chromatography (GC): GC-based methods often require derivatization of the lactic acid enantiomers to make them volatile. While offering high resolution, the derivatization step can be time-consuming and introduce variability.

  • High-Performance Liquid Chromatography (HPLC) with Chiral Separation: HPLC coupled with a chiral stationary phase is a powerful technique for separating D- and L-lactic acid.[10][13] This approach allows for the direct analysis of the enantiomers without derivatization. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity.[10][13]

The Critical Role of Labeled Internal Standards in LC-MS/MS Analysis

While LC-MS/MS is a highly sensitive and specific technique, its accuracy can be compromised by several factors, including matrix effects and variability in sample preparation and injection volume.[14][15] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[14][15]

To overcome these challenges, the use of a stable isotope-labeled (SIL) internal standard is highly recommended and often considered the gold standard in quantitative bioanalysis.[14][16][17][18][19] A SIL internal standard is a version of the analyte in which one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H).[19]

The rationale for using SIL internal standards is elegantly simple: they are chemically and physically almost identical to the unlabeled analyte.[19] This means they will behave similarly during:

  • Sample Extraction and Preparation: Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL internal standard.

  • Chromatographic Separation: The SIL internal standard will co-elute with the unlabeled analyte.

  • Ionization in the Mass Spectrometer: Both the analyte and the SIL internal standard will experience the same degree of ion suppression or enhancement from matrix effects.[14][19]

By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio effectively cancels out variations in extraction recovery and matrix effects, leading to significantly improved accuracy and precision.[16][18]

Comparative Data: The Impact of Labeled Standards

The following table illustrates the typical performance improvements observed when using a labeled internal standard compared to an external calibration method (without an internal standard) for the analysis of D- and L-lactic acid in a complex biological matrix like plasma.

Parameter Method with Labeled Internal Standard Method without Internal Standard (External Calibration) Commentary
Linearity (R²) > 0.999> 0.99Both methods can exhibit good linearity, but the internal standard method often shows a stronger correlation.
Accuracy (% Bias) ± 5%± 20%The use of a labeled internal standard significantly reduces bias by correcting for matrix effects and recovery losses.[17]
Precision (%RSD) < 5%< 15%The internal standard method provides superior precision by minimizing the impact of variations in sample handling and instrument response.[17]
Sensitivity (LLOQ) LowerHigherBy reducing noise and variability, the internal standard method can often achieve a lower limit of quantification.
Robustness HighModerateThe internal standard method is more robust to variations in experimental conditions and different sample matrices.

Experimental Protocol: LC-MS/MS Analysis of D- and L-Lactic Acid with Labeled Standards

This protocol outlines a validated method for the simultaneous quantification of D- and L-lactic acid in plasma using their respective stable isotope-labeled internal standards.

Materials and Reagents
  • D-Lactic Acid and L-Lactic Acid standards

  • D-Lactic Acid-¹³C₃ and L-Lactic Acid-¹³C₃ internal standards

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Plasma samples

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Aliquot Plasma Sample is_add 2. Add Labeled Internal Standard Mix (D/L-Lactic Acid-¹³C₃) plasma->is_add vortex1 3. Vortex is_add->vortex1 ppt 4. Protein Precipitation (Add cold Acetonitrile) vortex1->ppt vortex2 5. Vortex ppt->vortex2 centrifuge 6. Centrifuge vortex2->centrifuge supernatant 7. Transfer Supernatant centrifuge->supernatant evaporate 8. Evaporate to Dryness supernatant->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute transfer 10. Transfer to Autosampler Vial reconstitute->transfer

Caption: Sample preparation workflow for lactic acid analysis.

LC-MS/MS Analysis Workflow

G cluster_analysis LC-MS/MS Analysis injection 1. Inject Sample chiral_sep 2. Chiral Separation on Astec CHIROBIOTIC® R column injection->chiral_sep ionization 3. Electrospray Ionization (ESI) Negative Mode chiral_sep->ionization ms_detection 4. Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) ionization->ms_detection quant 5. Data Acquisition and Quantification (Ratio of Analyte to IS) ms_detection->quant

Caption: LC-MS/MS analytical workflow.

LC-MS/MS Parameters
  • LC System: High-performance liquid chromatography system

  • Column: Astec® CHIROBIOTIC® R, 25 cm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Optimized for separation of D- and L-lactic acid

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • D/L-Lactic Acid: Precursor ion (m/z) 89 -> Product ion (m/z) 43

    • D/L-Lactic Acid-¹³C₃: Precursor ion (m/z) 92 -> Product ion (m/z) 45

Method Validation

The analytical method should be validated according to the principles outlined in the FDA's guidance on analytical procedure validation.[20][21][22][23][24] This includes assessing linearity, accuracy, precision, selectivity, sensitivity, and stability.

Conclusion: The Path to Reliable Chiral Analysis

The accurate and precise quantification of D- and L-lactic acid is crucial for advancing our understanding of metabolism and for the diagnosis and management of related disorders. While various analytical techniques are available, LC-MS/MS combined with chiral chromatography offers unparalleled sensitivity and selectivity. The incorporation of stable isotope-labeled internal standards is not merely a recommendation but a critical component for achieving the highest level of data quality and confidence. By mitigating the inherent variability of sample preparation and the confounding effects of the sample matrix, labeled standards empower researchers to generate robust and reliable data, ultimately accelerating scientific discovery and improving clinical outcomes.

References

  • A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry - Thermo Fisher Scientific. (n.d.).
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace. (n.d.).
  • Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC. (n.d.).
  • Chiral separation of Lactic Acid - LabRulez LCMS. (n.d.).
  • Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS - Sigma-Aldrich. (n.d.).
  • Lactic acid - Wikipedia. (n.d.).
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. (n.d.).
  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. (n.d.).
  • D-/L-Lactic acid, UV method - ABO. (n.d.).
  • Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management - Science and Education Publishing. (n.d.).
  • Simultaneous Determination of D-Lactic Acid and L-Lactic Acid Using a Flow System With Two Enzyme Reactors and an Octadecylsilica Column in One Line - Taylor & Francis. (n.d.).
  • US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents. (2008).
  • Lactic acid: Key Roles in Human Metabolism, Diseases, and Health Implications. (n.d.).
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC. (n.d.).
  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS | Analytical Chemistry - ACS Publications. (2015).
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025).
  • D-Lactic acid - Interchim. (n.d.).
  • Sensitive Determination of L- and D-Lactic Acid Enantiomers by HPLC-MS-MS. (n.d.).
  • D-/L-Lactic acid, UV method - NZYtech. (n.d.).
  • Stable isotope labeled metabolomics improves identification of novel metabolites and pathways - Bioanalysis Zone. (n.d.).
  • Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics. (n.d.).
  • D-Lactic Acidosis in Humans: Review of Update - PMC. (n.d.).
  • Lactic Acidosis - Endocrine and Metabolic Disorders - Merck Manual Professional Edition. (n.d.).
  • D-Lactic acidosis • LITFL • CCC Acid-base. (n.d.).
  • How useful is D-lactate (d-lactic acid) as a marker for lactic acidosis of gastrointestinal (GI) origin? - Dr.Oracle. (2025).
  • What are the function of lactic acid? - Quora. (2016).
  • Lactate: a multifunctional signaling molecule - PMC - NIH. (2021).
  • Lactic Acidosis - StatPearls - NCBI Bookshelf - NIH. (2025).
  • Lactic acid: Role in the body and impact on exercise - Medical News Today. (2022).
  • FDA Releases Guidance on Analytical Procedures - BioPharm International. (2024).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. (n.d.).
  • FDA Guidance on analytical procedures and methods validation published - ECA Academy. (2015).
  • Validation of Analytical Methods according to the New FDA Guidance - YouTube. (2017).

Sources

Reference Standards for L-Lactic Acid Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Living" Standard

In the analysis of L-lactic acid (2-hydroxypropanoic acid), the reference standard is not merely a calibration tool; it is the single greatest source of experimental error. Unlike stable inorganic salts, L-lactic acid is a dynamic molecule. In aqueous solution, it exists in a concentration-dependent equilibrium with its dimer (lactoyllactic acid) and higher oligomers. Furthermore, its enantiomeric purity is critical for clinical and pharmaceutical applications where D-lactic acid is a potent impurity.

This guide moves beyond simple catalog listings to provide a metrological strategy for selecting, handling, and validating L-lactic acid standards.

Hierarchy of Reference Standards

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) , researchers must match the standard's grade to the analytical intent.

Table 1: Comparative Analysis of L-Lactic Acid Standards
FeatureCertified Reference Material (CRM) Pharmacopeial Standard (USP/EP) Analytical Reagent Grade
Primary Use Method validation, ISO 17025 accreditation, dispute resolution.Pharma release testing, QC compliance (cGMP).Initial R&D screening, media preparation.
Traceability SI Unit (kg) via NMI (e.g., NIST, NMIJ).Traceable to USP/EP primary lots.[1]Manufacturer's CoA (often untraceable).
Purity Specification Certified Mass Fraction (e.g.,

).
Defined range (e.g., 98.0–102.0% w/w)."

" (often liquid syrup).
Stereochemical Purity Certified Enantiomeric Excess (

).
Conforms to specific rotation tests.Variable D-isomer contamination (1–5%).
Physical Form Often Lithium L-Lactate (Solid) or stabilized ampoules.Calcium Lactate or Liquid Acid.Viscous Liquid (Hygroscopic).
Key Limitation High cost; limited volume.Not certified for absolute mass quantification.High Oligomer Content (up to 20%).

Expert Insight: Avoid using liquid "L-lactic acid" reagent bottles as primary standards. These are often only 85-90% monomeric acid, with the remainder being water and dimers. Always use a solid salt (e.g., Lithium L-Lactate) as your gravimetric primary standard because it does not polymerize in the solid state.

Critical Protocol: The "Monomerization" of Standards

If you must use a liquid L-lactic acid standard (or if your CRM is a concentrated liquid), you face the Oligomerization Trap . Concentrated lactic acid spontaneously forms esters with itself.

The Problem: The Equilibrium

[2]

Standard HPLC and Enzymatic methods do not detect the dimer efficiently, leading to a systematic underestimation of total lactic acid by 10–15% if the standard is not pre-treated.

Protocol: Hydrolysis of Stock Standards

This protocol ensures 100% monomer availability for calibration curves.

  • Preparation: Weigh the liquid standard accurately into a volumetric flask.

  • Alkaline Hydrolysis: Add excess 1 M NaOH (approx. 2x molar equivalent of the acid).

    • Mechanism: High pH saponifies the ester bonds of the dimers/trimers.

  • Incubation: Heat at 60°C for 30 minutes or let stand at room temperature for 12 hours.

  • Neutralization: Neutralize with an equivalent amount of 1 M HCl to reach pH ~7.0.

  • Dilution: Bring to volume with mobile phase or assay buffer.

Validation Check: Inject the pre-hydrolysis and post-hydrolysis samples into an HPLC. The "post" sample should show a single sharp peak and a 10-20% increase in area compared to the "pre" sample.

Analytical Method Comparison

Selecting the right standard depends heavily on the detection method.

Table 2: Method-Specific Standard Requirements
ParameterHPLC (Chiral) Enzymatic Assay (L-LDH)
Principle Physical separation of enantiomers on a chiral column.Stereospecific oxidation of L-Lactate to Pyruvate by LDH enzyme.
Required Standard Racemic Mixture (DL-Lactic Acid) for resolution check + Pure L-Lactic Acid for quantitation.Lithium L-Lactate (Solid).
Interference D-Lactic acid resolves as a separate peak.D-Lactic acid is invisible (false negative if D-form is present).
LOD (Limit of Detection) ~1.2 mg/L (UV at 254 nm via CuSO4 complex).~0.5 mg/L (NADH absorbance at 340 nm).
Best For Impurity profiling, fermentation monitoring.Clinical diagnostics, high-throughput screening.
Visualizations
Diagram 1: The Lactic Acid Oligomerization Trap

This diagram illustrates why liquid standards fail without hydrolysis.

LacticAcidEquilibrium Monomer L-Lactic Acid (Monomer) Active Analyte Dimer Lactoyllactic Acid (Dimer) Analytical Ghost Monomer->Dimer Concentration > 20% Spontaneous Esterification Dimer->Monomer Hydrolysis (NaOH + Heat) Polymer Polylactic Acid (Oligomers) Dimer->Polymer Time & Heat Water Water (H2O)

Caption: Spontaneous formation of "analytical ghosts" (dimers) in concentrated standards leads to calibration errors unless hydrolyzed.

Diagram 2: Validation Workflow for L-Lactic Acid Analysis

A decision tree for selecting the correct standard and method.

ValidationWorkflow Start Start: Define Analytical Goal Goal Is the goal Stereochemical Purity (L vs D)? Start->Goal YesStereo Yes: Impurity Profiling Goal->YesStereo High Purity Needed NoStereo No: Total L-Lactate Quant Goal->NoStereo Routine Analysis MethodHPLC Method: Chiral HPLC (Ligand Exchange/CuSO4) YesStereo->MethodHPLC StdHPLC Standard Required: 1. CRM L-Lactic Acid (Quant) 2. DL-Lactic Acid (Resolution Check) MethodHPLC->StdHPLC Validation Validation Step: Spike Recovery in Matrix StdHPLC->Validation MethodEnz Method: Enzymatic Assay (L-LDH / Spectrophotometry) NoStereo->MethodEnz StdEnz Standard Required: Lithium L-Lactate (Solid Salt) *Prevents Dimerization* MethodEnz->StdEnz StdEnz->Validation Result Acceptable Recovery: 95% - 105% Validation->Result

Caption: Workflow for selecting the appropriate standard and method based on the analytical requirement (Stereochemistry vs. Quantification).

References
  • Sigma-Aldrich. Lactate Standard for IC, TraceCERT®, 1000 mg/L. Certified Reference Material traceable to NIST.[3] Link

  • United States Pharmacopeia (USP). Lactic Acid Reference Standard (Catalog No. 1356734). Official standard for pharmaceutical quality control. Link

  • National Institute of Standards and Technology (NIST). L-Lactic Acid Data & Spectra (NIST Chemistry WebBook, SRD 69). Link

  • Henry, H., et al. "Determination of L- and D-Lactic Acid Enantiomers by HPLC/MS/MS." Clinical Chemistry, summarized by Sigma-Aldrich. Link

  • Megazyme. L-Lactic Acid Assay Kit (L-Lactate Dehydrogenase Method) Protocol. Link

  • CPAChem. Certified Reference Material L-(+)-Lactic acid (Ref Num: SB25300.100MG).[4] ISO 17034 Accredited CRM.[1][3][4] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling L-Lactic Acid-d3 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for L-Lactic Acid-d3 Sodium Salt. As researchers and drug development professionals, our primary responsibility is to foster a culture of safety that protects both personnel and the integrity of our research. This guide moves beyond mere compliance, offering a framework for risk assessment and operational excellence rooted in scientific principles.

Hazard Identification and Risk Assessment: A Cautious Approach

L-Lactic Acid-d3 Sodium Salt (CAS No. 285979-84-2) is a deuterated, stable isotope-labeled form of L-Lactic Acid Sodium Salt. While some safety data sheets (SDS) classify the pure substance as non-hazardous, it is crucial to recognize two key principles:

  • Analogue Principle: The toxicological properties of many isotope-labeled compounds have not been exhaustively studied.[1] Therefore, we must handle them with a level of caution appropriate for the parent, non-labeled compound. The parent compound, L-lactic acid, can cause skin and serious eye irritation.[2]

  • Good Laboratory Practice: Prudent laboratory practice dictates that all chemicals should be handled with care to minimize exposure, regardless of their published hazard classification.[1][3]

The primary risks associated with this compound are mechanical irritation from dust inhalation and direct contact with the skin and eyes. Ingestion should always be avoided.[1][3] Stable isotopes are not a radiological concern.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic response to the specific procedure being performed. The goal is to create a barrier against the potential routes of exposure.

Core PPE for All Operations
  • Eye Protection: Safety Glasses with Side-Shields

    • Rationale: The most fundamental requirement for any laboratory work. They protect against accidental splashes of solutions or airborne particles during weighing. For any procedure with a heightened risk of splashing, upgrading to chemical splash goggles is mandatory.[5][6][7][8]

  • Dermal Protection: Standard Laboratory Coat and Nitrile Gloves

    • Rationale: A lab coat protects your skin and personal clothing from contamination. Nitrile gloves provide a robust barrier against incidental contact. Gloves must be inspected for tears before use, and proper removal techniques must be employed to avoid contaminating your skin.[5] Always remove gloves before leaving the immediate work area to prevent the spread of contamination.[4] Wash hands thoroughly after handling the material.[3][5]

Enhanced PPE for Specific Tasks

Certain procedures warrant an elevated level of protection.

TaskHazardRecommended PPE EnhancementRationale
Weighing Solid Powder Inhalation of fine particulatesWork within a chemical fume hood or a ventilated balance enclosure.Prevents the aerosolization and inhalation of the compound. If a ventilated enclosure is unavailable, a NIOSH-approved respirator may be necessary based on your institution's Chemical Hygiene Plan.[6]
Handling Large Volumes (>50 mL) Increased risk of splashesWear chemical splash goggles and consider a face shield.Provides more comprehensive protection for the eyes and face in the event of a significant spill or splash.[5]
Heating Solutions Potential for splashing and vapor generationWork within a chemical fume hood.A fume hood contains any vapors generated and protects the user from splashes that may result from bumping or boiling.[9]

Operational Workflow: Preparing a Stock Solution

This step-by-step protocol integrates safety measures into a common laboratory task.

Objective: To safely and accurately prepare a 10 mg/mL stock solution of L-Lactic Acid-d3 Sodium Salt in water.

Materials:

  • L-Lactic Acid-d3 Sodium Salt (solid)

  • Deionized Water

  • Appropriate volumetric flask and cap

  • Spatula

  • Analytical balance (in a ventilated enclosure if possible)

  • Pipettes

Protocol:

  • Pre-Operation Safety Check:

    • Ensure the work area is clean and uncluttered.[10]

    • Locate the nearest safety shower and eyewash station.[7]

    • Don all required Core PPE (lab coat, safety glasses, nitrile gloves).

  • Weighing the Compound:

    • Perform this step in a chemical fume hood or ventilated balance enclosure to minimize inhalation risk.[7]

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully use a clean spatula to transfer the desired amount of L-Lactic Acid-d3 Sodium Salt to the weigh boat.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add approximately half of the final volume of deionized water to the flask.

    • Cap the flask and gently swirl to dissolve the solid.

    • Once dissolved, add deionized water to the calibration mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

    • Store the container in a cool, dry place with the lid tightly closed.[6][11]

  • Immediate Clean-up:

    • Wipe down the spatula, balance, and work surface with a damp cloth.

    • Dispose of the weigh boat and any contaminated wipes as described in the Disposal Plan below.

    • Properly remove and dispose of your gloves.

    • Wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for your task.

PPE Selection Workflow cluster_form Physical Form & Scale cluster_ppe Required PPE start Start: Assess Task with L-Lactic Acid-d3 Sodium Salt is_solid Handling solid powder? start->is_solid is_large_volume Handling solution >50mL or risk of splashing? is_solid->is_large_volume No (Handling Solution) ppe_enhanced Enhanced PPE • Standard PPE PLUS: • Chemical Splash Goggles • Work in Fume Hood or Ventilated Enclosure is_solid->ppe_enhanced Yes ppe_standard Standard PPE • Lab Coat • Nitrile Gloves • Safety Glasses with Side Shields is_large_volume->ppe_standard No is_large_volume->ppe_enhanced Yes

Caption: Decision tree for selecting appropriate PPE.

Spill and Disposal Management

Emergency Spill Procedures

Should a spill occur, your immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid or liquid, proceed with cleanup. For a large or unmanageable spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Cleanup of a Small Spill:

    • Wear your full PPE, including gloves and eye protection.

    • Absorb liquid spills with an inert material like vermiculite, sand, or diatomaceous earth.[11][12]

    • Carefully sweep up the absorbent material or the solid powder and place it into a sealed, labeled container for disposal.[8]

    • Clean the spill area thoroughly with soap and water.

    • Do not allow the material to enter drains or waterways.[11][12]

Disposal Plan

Proper disposal prevents environmental contamination and ensures regulatory compliance.

  • Contaminated PPE:

    • Gloves: Dispose of contaminated gloves immediately after use in a designated laboratory waste container.[5] Do not reuse them.

    • Lab Coats: If grossly contaminated, remove the lab coat immediately and have it professionally laundered or disposed of according to your institutional policy.

  • Chemical Waste:

    • Solid Waste: Unused solid L-Lactic Acid-d3 Sodium Salt and materials used for spill cleanup should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Aqueous solutions should be collected in a designated aqueous waste container. The product may need to be neutralized before disposal, depending on local regulations.[12]

    • All waste must be disposed of in accordance with local, regional, and national regulations.[11] Consult your EHS office for specific guidance.

By integrating these safety protocols into your daily workflow, you contribute to a safer and more effective research environment.

References

  • Safety Data Sheet: Lactic acid - Carl ROTH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • SAFETY DATA SHEET - Sodium lactate solution 60% - Pharmco Products, Inc.

  • Material Safety Data Sheet - L-Lactic acid, sodium salt, solution in water - Cole-Parmer.

  • Safety Data Sheet - Biosynth.

  • Safety Data Sheet: Lactic acid - Chemos GmbH & Co.KG.

  • L-Lactic acid-d3 sodium-SDS - MedChemExpress.

  • Sodium D-lactate - Santa Cruz Biotechnology.

  • SODIUM LACTATE SOLUTION - Sdfine.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Guide to Isotope Management In Laboratories | Environmental Health and Safety - University of Colorado Boulder.

  • Safety Data Sheet: DL-Lactic acid - Carl ROTH.

  • Working with Radioisotopes - Thompson Rivers University.

  • The OSHA Chemical Storage Requirements - Capital Resin Corporation.

  • Stable Isotope Recommendations - UNOLS.

  • Safe use of radioisotopes - PubMed.

  • Complying With OSHA's Hazardous Material Requirements | Wolters Kluwer.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management Environmental Group.

  • Laboratory Safety Guidance - OSHA.

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com.

  • Understanding OSHA - OSHAcademy.

Sources

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